molecular formula C14H10O4 B600348 3,8-Dihydroxy-6-methylxanthone CAS No. 66951-35-7

3,8-Dihydroxy-6-methylxanthone

Katalognummer: B600348
CAS-Nummer: 66951-35-7
Molekulargewicht: 242.23
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,8-Dihydroxy-6-methylxanthone is a synthetic xanthone derivative of significant interest in biomedical research. Xanthones are a class of oxygen-heterocycles featuring a dibenzo-γ-pyrone scaffold, recognized as a "privileged structure" in medicinal chemistry due to their wide range of biological activities and potential for interaction with various biological targets . This compound serves as a valuable chemical tool for investigating the structure-activity relationships of hydroxylated xanthones. Research Applications and Value: While the specific activities of this compound are under investigation, research on structurally similar xanthones reveals promising avenues. The positions of hydroxy and methyl substituents are critical for bioactivity . For instance, dihydroxy xanthones like 1,5- and 1,7-dihydroxy xanthone have demonstrated inhibitory activity against the EGFR-tyrosine kinase enzyme, suggesting potential relevance in cancer research . The presence of phenolic hydroxyl groups often confers antioxidant potential, enabling the study of oxidative stress in cellular models . Furthermore, xanthones as a class exhibit considerable antimicrobial potential, including antibacterial and antifungal properties, making them interesting candidates for microbiology and infectious disease research . Mechanistic Insights: The biological effects of xanthones are multi-faceted. They have been shown to regulate a diverse set of cellular processes, including the induction of apoptosis, inhibition of angiogenesis and metastasis, cell cycle regulation, and modulation of key signal transduction pathways . Their planar, aromatic structure allows for intercalation and interaction with various enzyme active sites and protein receptors . This product is provided as a high-purity chemical standard to support your investigative work in drug discovery, chemical biology, and pharmacology. Please Note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety data sheets containing handling and hazard information should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

66951-35-7

Molekularformel

C14H10O4

Molekulargewicht

242.23

Synonyme

1,​6-​Dihydroxy-​3-​methyl-9H-​xanthen-​9-​one;  1,6-Dihydroxy-3-methylxanthone

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources, Isolation, and Biosynthesis of 3,8-Dihydroxy-6-methylxanthone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthones represent a class of oxygenated heterocyclic compounds with a privileged dibenzo-γ-pyrone scaffold, exhibiting a wide array of significant biological activities.[1][2] Among them, 3,8-Dihydroxy-6-methylxanthone, also known as griseoxanthone C or cassiaxanthone, stands out as a key biosynthetic intermediate and a bioactive molecule in its own right. This technical guide provides an in-depth exploration of the natural occurrence of this compound in lichens and fungi, detailed methodologies for its extraction and characterization, and an overview of its biosynthetic origins. This document is intended to serve as a critical resource for researchers engaged in natural product discovery, chemical biology, and the development of novel therapeutic agents.

Introduction to this compound

This compound is a polyketide-derived secondary metabolite. Its chemical structure, characterized by a tricyclic xanthone core with hydroxyl groups at positions 3 and 8, and a methyl group at position 6, underpins its chemical reactivity and biological function. This compound is a notable precursor in the biosynthesis of significant mycotoxins, such as aflatoxins, which are produced by several species of Aspergillus fungi.[3][4] The unique substitution pattern of this and other lichen xanthones arises from the specific folding of a polyketide intermediate.[3][5]

Chemical Structure:

  • IUPAC Name: 1,6-Dihydroxy-3-methyl-9H-xanthen-9-one

  • Molecular Formula: C₁₄H₁₀O₄

  • Molar Mass: 242.23 g/mol

Natural Occurrence in Lichens and Fungi

Xanthones are produced by a variety of organisms, including higher plants, bacteria, and notably, fungi and lichens.[5][6][7] While plants account for the majority of known xanthones, fungi and lichens contribute a significant and structurally unique portion.[5]

Fungal Sources

Several fungal species are known producers of this compound and other related xanthones. The genus Aspergillus is a prominent source, with species like Aspergillus nidulans and Aspergillus parasiticus synthesizing this compound as part of more complex metabolic pathways.[4][8] Endophytic fungi, which reside within plant tissues, are also recognized as prolific sources of bioactive secondary metabolites, including xanthones.[3][9]

Table 1: Selected Fungal Sources of Xanthones

Fungal GenusNoteworthy SpeciesCommon Xanthones ProducedReference(s)
AspergillusA. nidulans, A. versicolor, A. sydowiiShamixanthone, Emodin, Griseoxanthone C[6][8][9][10]
PenicilliumP. patulum, P. oxalicumNorlichexanthone, Griseoxanthone C[3][6][7]
PhomopsisEndophytic sp.Pinselin, 6-O-methyl-2-deprenylrheediaxanthone B[3]
Lichen Sources

Lichens, the symbiotic association of a fungus (mycobiont) and an alga or cyanobacterium (photobiont), are well-known for producing a vast array of unique secondary metabolites.[11][12] Xanthones are a significant class of these "lichen acids." While this compound (griseoxanthone C) is more commonly cited as a fungal metabolite, it serves as a fundamental precursor to more complex xanthones found in lichens, such as lichexanthone.[3][13] Genera like Lecanora and Pertusaria are particularly rich in various xanthone derivatives.[6][14] It is important to note that the production of certain lichen xanthones appears to depend on the symbiotic relationship; when the mycobiont is cultured alone, its secondary metabolite profile can shift away from xanthones to other compound classes like depsidones.[1][3]

Methodologies for Extraction, Isolation, and Characterization

The successful isolation of this compound from natural sources hinges on a systematic workflow encompassing extraction, purification, and structural elucidation. The lipophilic nature of the xanthone core dictates the choice of solvents and chromatographic techniques.

Rationale for Solvent Selection and Extraction

The primary objective of extraction is to efficiently solubilize the target compound from the dried and powdered biological matrix (lichen thalli or fungal mycelia) while minimizing the co-extraction of undesirable compounds.

  • Acetone: Widely used for the initial extraction of lichen and fungal metabolites due to its ability to dissolve a broad range of mid-polarity compounds, including xanthones.[15][16][17] It is effective at disrupting cell membranes to release intracellular contents.

  • Methanol/Ethanol: These polar protic solvents are also effective but may extract more polar impurities like sugars and proteins.[18]

  • Ethyl Acetate: A solvent of intermediate polarity, often used for liquid-liquid partitioning to selectively extract xanthones from an initial aqueous-methanolic extract, leaving highly polar impurities behind.[17]

  • Dichloromethane/Chloroform: Less polar solvents used for fractionating crude extracts to isolate xanthones from more polar compounds.

The choice of extraction method—maceration, sonication, or accelerated solvent extraction (ASE)—can significantly impact efficiency and processing time.[17] ASE, in particular, offers a greener approach with reduced solvent consumption.[17]

Experimental Protocol: General Extraction and Fractionation

This protocol provides a generalized, robust workflow for obtaining a xanthone-enriched fraction.

Step 1: Sample Preparation

  • Collect and clean lichen thalli or fungal biomass. Air-dry or freeze-dry the material to a constant weight.

  • Grind the dried material into a fine powder using a blender or mortar and pestle to maximize the surface area for extraction.

Step 2: Solvent Extraction

  • Submerge the powdered material (e.g., 10 g) in a suitable solvent like acetone (e.g., 200 mL) in an Erlenmeyer flask.[16]

  • Agitate the mixture using a magnetic stirrer or an ultrasonic bath for 12-24 hours at room temperature. This ensures thorough extraction of the metabolites.

  • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid biomass. Repeat the extraction process on the biomass 2-3 times to ensure exhaustive recovery.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Liquid-Liquid Partitioning (Optional but Recommended)

  • Dissolve the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

  • Transfer the solution to a separatory funnel and partition sequentially against solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

  • The xanthone fraction will typically concentrate in the dichloromethane and/or ethyl acetate phases. Collect these fractions and evaporate the solvent.

Workflow: Chromatographic Purification

Purification of the target xanthone from the enriched fraction requires one or more chromatographic steps. The choice depends on the complexity of the mixture and the desired scale of purification.

Diagram: General Purification Workflow

PurificationWorkflow CrudeExtract Crude Extract or Xanthone-Enriched Fraction ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Load onto column Fractions Collect Fractions ColumnChrom->Fractions Elute with solvent gradient (e.g., Hexane:EtOAc) TLC TLC Analysis Fractions->TLC Monitor purity Pooled Pool Purest Fractions TLC->Pooled Identify & combine HPLC Preparative HPLC or CPC Pooled->HPLC Final polishing step PureCompound Pure 3,8-Dihydroxy- 6-methylxanthone HPLC->PureCompound High purity isolation

Caption: A typical workflow for the purification of xanthones from a crude natural extract.

Step-by-Step Methodology:

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel is the most common choice for separating compounds based on polarity.[19]

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane or cyclohexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).[16]

    • Procedure: The crude fraction is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column. Elution is performed, and fractions are collected systematically.

    • Monitoring: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.[15][20] Fractions with similar TLC profiles are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Centrifugal Partition Chromatography (CPC):

    • For final purification to achieve high purity (>98%), a secondary chromatographic step is often necessary.

    • Prep-HPLC: Utilizes a C18 (reverse-phase) column with a mobile phase typically consisting of a methanol/water or acetonitrile/water gradient.

    • CPC/HSCCC: A support-free liquid-liquid chromatography technique that is highly effective for separating compounds from complex natural extracts and can be scaled up.[18][19][21][22][23] It avoids irreversible adsorption issues sometimes encountered with solid supports.[21][22]

Structural Elucidation

Once a pure compound is isolated, its identity as this compound is confirmed using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition (via High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while 2D NMR experiments (COSY, HMBC, HSQC) establish the connectivity of atoms, confirming the substitution pattern on the xanthone core.[24]

  • UV-Vis Spectroscopy: The xanthone chromophore gives a characteristic UV absorption spectrum, which can be compared to literature data.

Biosynthesis of this compound

In fungi and lichens, the xanthone core is derived entirely from the polyketide pathway.[5] This contrasts with the biosynthetic route in plants, which involves both the shikimate and acetate pathways.[1][5]

The biosynthesis begins with the assembly of a polyketide chain from acetyl-CoA and malonyl-CoA units, catalyzed by a multi-domain enzyme known as a polyketide synthase (PKS).[8][25] The specific folding pattern of this linear polyketide chain determines the initial scaffold. For most lichen xanthones, this folding results in a benzophenone intermediate, which then undergoes cyclization and dehydration to form the central pyrone ring of the xanthone.[3][5] This pathway typically yields structures with a methyl group at position 8.

A less common pathway, which leads to this compound (griseoxanthone C), is believed to proceed through the anthraquinone emodin as a key intermediate.[5][8]

Diagram: Simplified Fungal Xanthone Biosynthetic Pathway

Biosynthesis cluster_0 Polyketide Pathway cluster_1 Intermediate Modification & Cyclization AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Folding Folding & Aromatization Polyketide->Folding Anthraquinone Anthraquinone Intermediate (e.g., Emodin) Folding->Anthraquinone Cleavage Oxidative Cleavage Anthraquinone->Cleavage Xanthone This compound (Griseoxanthone C) Cleavage->Xanthone Derivatives Further Tailoring Reactions (Methylation, Prenylation, etc.) -> Diverse Xanthones Xanthone->Derivatives

Caption: Simplified biosynthetic route to fungal xanthones via an anthraquinone intermediate.

Biological Activities and Future Perspectives

Methylxanthines, the class of compounds to which this compound belongs, are known for a wide range of biological activities.[26][27][28] While this specific compound is often studied as a biosynthetic precursor, related xanthones have demonstrated potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][22] For example, some methylxanthines have shown notable antifungal activity against various fungal species.[29][30] The structural backbone of this compound serves as a valuable scaffold for medicinal chemists to explore through synthetic modifications, aiming to enhance potency and selectivity for various therapeutic targets.

The continued exploration of lichens and fungi, including extremophiles and endophytic species, promises the discovery of novel xanthones with unique structures and potent bioactivities. Advances in genome mining and heterologous expression will further accelerate the discovery and production of these valuable natural products.[8]

References

  • Vertex AI Search. (n.d.). Xanthones purification with Centrifugal Partition Chromatography SCPC-250.
  • Taylor & Francis. (2018, August 29). Xanthones and Depsidones of the Lichen Lecanora Dispersa in Nature and of Its Mycobiont in Culture. Mycologia.
  • (n.d.). Natural Chlorine-Containing Xanthones.
  • (n.d.). Purification of Xanthones from Garcinia Mangostana by Centrifugal Partition Chromatography coupled to HPLC-MS.
  • National Institutes of Health. (2016, March 2). Xanthones of Lichen Source: A 2016 Update. PubMed Central.
  • MDPI. (2023, February 4). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens.
  • PubMed. (2011, March 23). Genome-based deletion analysis reveals the prenyl xanthone biosynthesis pathway in Aspergillus nidulans.
  • PubMed. (2010, May 15). Preparative separation of major xanthones from mangosteen pericarp using high-performance centrifugal partition chromatography.
  • Sabinet African Journals. (n.d.). Synthesis of simple xanthones and their inhibition of aflatoxin B1 production in Aspergillus parasiticus.
  • ENVIS Centre Tamil Nadu. (n.d.). Secondary metabolites of Lichens.
  • (2014, May 1). One-Step Isolation and Purification of Four Xanthone Glycosides from Tibetan Medicinal Plant Halenia elliptica by High-Speed Counter-Current Chromatography.
  • ResearchGate. (2021, June 26). (PDF) A fast and efficient preparative method for separation and purification of main bioactive xanthones from the waste of Garcinia mangostana L. by high-speed countercurrent chromatography.
  • National Institutes of Health. (2022, April 15). A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties. PubMed Central.
  • Wikipedia. (n.d.). Lichexanthone.
  • ResearchGate. (2025, November 23). Xanthone derivatives from Aspergillus sydowii, an endophytic fungus from the liverwort Scapania ciliata S. Lac and their immunosuppressive activities | Request PDF.
  • ResearchGate. (n.d.). Structures of xanthones (11–21) reported from Aspergillus nidulans.
  • (n.d.). Workflow for the Analysis of Lichen Secondary Metabolites.
  • ResearchGate. (2025, November 26). (PDF) Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches.
  • YouTube. (2024, March 3). Thin Layer Chromatography - protocol for lichen samples.
  • (2025, February 11). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies.
  • (n.d.). Tracing the Origin and Evolution of the Fungal Mycophenolic Acid Biosynthesis Pathway.
  • National Institutes of Health. (n.d.). Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens. PubMed Central.
  • ResearchGate. (n.d.). Isolation of a Novel Lichen Xanthone From the Genus Diploschistes s. lat.
  • Mattioli 1885. (n.d.). A comprehensive review on Lichens as a natural sources exploring nutritional and biopharmaceutical benefits.
  • Benchchem. (n.d.). The Biosynthesis of Altertoxin III in Fungi: A Technical Guide for Researchers.
  • MDPI. (2025, February 19). Xanthone Dimers in Angiosperms, Fungi, Lichens: Comprehensive Review of Their Sources, Structures, and Pharmacological Properties.
  • (2014, May 29). DFT Study and Biological Activity of Some Methylxanthines.
  • MPG.PuRe. (n.d.). Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize.
  • (2018, August 16). Discovery and Characterization of Fungal Natural Product Biosynthetic Pathways.
  • BioResources. (2020, September 7). Antifungal activity of methylxanthines based on their properties.
  • National Institutes of Health. (n.d.). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PubMed Central.
  • Redalyc. (n.d.). NMR elucidation and crystal structure analysis of 1-hydroxy-3,6- dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone.
  • MDPI. (2022, April 6). Antifungal Activity of Methylxanthines against Grapevine Trunk Diseases.
  • (n.d.). Lichen cell factories: methods for the isolation of photobiont and mycobiont partners for defined pure and co-cultivation.
  • Semantic Scholar. (2024, June 4). Isolation and Identification of Lichen Photobionts Collected from Different Environments in North of Portugal and Evaluation of.
  • MDPI. (2022, February 10). Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species.
  • ResearchGate. (2025, August 6). (PDF) NMR elucidation and crystal structure analysis of 1-hydroxy-3,6-dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone) isolated from Vismia baccifera (Guttiferae).

Sources

Technical Guide: Isolation of 3,8-Dihydroxy-6-methylxanthone from Microsphaeropsis sp.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the isolation, purification, and structural validation of 3,8-Dihydroxy-6-methylxanthone (and its related congeners) from the endophytic fungus Microsphaeropsis sp. This compound belongs to a class of polyketide-derived xanthones exhibiting significant antimicrobial and cytotoxic potential.

The protocol prioritizes Solid-State Fermentation (SSF) on rice medium to maximize metabolic expression, followed by a polarity-guided fractionation scheme utilizing Vacuum Liquid Chromatography (VLC) and Sephadex LH-20 size-exclusion chromatography. This workflow is designed to resolve the target xanthone from co-occurring anthraquinones (e.g., emodin) and carboxylated derivatives (e.g., pinselin) often found in this genus.

Biological Sourcing & Upstream Processing

Strain Selection & Maintenance

The genus Microsphaeropsis (Coelomycetes) is a prolific producer of xanthones. The target strain is typically isolated from marine sponges (e.g., Aplysina aerophoba) or terrestrial hosts (e.g., Zygophyllum fortanesii).

  • Storage: Maintain stock cultures on Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) slants at 4°C.

  • Cryopreservation: For long-term stability, store mycelial plugs in 10% glycerol at -80°C to prevent genetic drift and loss of metabolic biosynthetic gene cluster (BGC) expression.

Fermentation Strategy: Solid vs. Liquid

Recommendation: Solid-State Fermentation (Rice Medium) .

  • Causality: Fungi of the genus Microsphaeropsis often exhibit "silent" gene clusters in liquid broth. The physical stress and nutrient profile of solid rice medium mimic natural host substrates, significantly upregulating polyketide synthase (PKS) pathways responsible for xanthone production.

Protocol: Large-Scale Fermentation

  • Inoculum Preparation: Cultivate the strain on PDA plates for 7–10 days at 25°C until sporulation/mycelial coverage is complete.

  • Medium Preparation: In 1L Erlenmeyer flasks, add 100g commercially available rice and 110mL distilled water.

  • Sterilization: Autoclave at 121°C for 20 minutes. Allow to cool to room temperature.

  • Inoculation: Aseptically transfer 3–5 diced agar plugs (1cm²) from the seed culture to the flasks.

  • Incubation: Incubate under static conditions at 20–22°C for 21–30 days .

    • Checkpoint: Monitor for color change (often turning reddish-brown or dark grey), indicating secondary metabolite production.

Extraction & Chemical Work-Up[1][2][3]

Extraction Logic

Xanthones are moderately polar phenolics. Ethyl Acetate (EtOAc) is the solvent of choice as it efficiently extracts the xanthone skeleton while leaving behind highly polar primary metabolites (sugars, amino acids) and highly non-polar lipids.

Step-by-Step Extraction:

  • Termination: Add 300mL EtOAc directly to each flask to kill the fungus and stop enzymatic activity.

  • Maceration: Chop the solid rice culture using a stainless steel spatula or homogenizer to increase surface area. Shake at 150 rpm for 12 hours.

  • Filtration: Filter the mixture through Büchner funnels. Discard the mycelial/rice residue.

  • Partitioning (Desalting/Delipidation):

    • Wash the EtOAc filtrate with deionized water (1:1 v/v) to remove residual sugars.

    • Evaporate the organic phase to dryness under reduced pressure (Rotary Evaporator, <40°C).

    • Optional: If the crude extract is oily, partition between 90% Methanol and n-Hexane. The xanthones will reside in the Methanol phase ; lipids move to the Hexane.

Fractionation & Purification Workflow

The core challenge in isolating this compound is separating it from structurally similar anthraquinones (like emodin) and other xanthone derivatives.

Chromatographic Strategy

We employ a "Coarse-to-Fine" separation logic:

  • Silica Gel VLC: Separation by polarity.

  • Sephadex LH-20: Separation by molecular size and H-bonding capability (crucial for removing chlorophylls and fatty acids).

  • Semi-Prep HPLC: Final isolation based on hydrophobicity.

Workflow Visualization

Isolation_Workflow Crude Crude Extract (EtOAc) VLC VLC (Silica Gel) Gradient: Pet. Ether -> EtOAc Crude->VLC Load Fr_NonPolar Fr. A-C (Fats/Sterols) VLC->Fr_NonPolar 0-20% EtOAc Fr_Target Fr. D-F (Xanthones/Anthraquinones) VLC->Fr_Target 30-60% EtOAc Fr_Polar Fr. G-H (Glycosides) VLC->Fr_Polar 100% EtOAc Sephadex Sephadex LH-20 (MeOH or CH2Cl2/MeOH) Fr_Target->Sephadex Re-dissolve in MeOH SubFr_1 SubFr. 1 (Aggregates/Polymers) Sephadex->SubFr_1 Early Elution SubFr_2 SubFr. 2 (Target Xanthones) Sephadex->SubFr_2 Late Elution (Phenolics) HPLC Semi-Prep HPLC (C18) MeOH/H2O Gradient SubFr_2->HPLC Inject Final_Cpd Pure this compound HPLC->Final_Cpd Rt ~ 18-22 min

Caption: Figure 1. Polarity-guided isolation workflow for xanthones. Sephadex LH-20 is the critical step for separating planar aromatics from aliphatic contaminants.

Detailed Protocols
A. Vacuum Liquid Chromatography (VLC)
  • Stationary Phase: Silica gel 60 (0.040–0.063 mm).

  • Mobile Phase Gradient: Petroleum Ether (PE) to Ethyl Acetate (EtOAc).

  • Procedure:

    • Pack column under vacuum.

    • Elute with PE:EtOAc ratios (100:0, 80:20, 60:40, 40:60, 0:100).

    • TLC Monitoring: Check fractions on Silica Gel 60 F254 plates. Xanthones typically fluoresce (yellow/orange) under UV 365nm and quench under UV 254nm.

    • Target Pool: Pool fractions eluting around 40–60% EtOAc (medium polarity).

B. Sephadex LH-20 Chromatography
  • Mechanism: Sephadex LH-20 separates based on size and adsorption. Planar aromatic compounds (like xanthones) adsorb to the dextran matrix via π-π interactions, eluting after larger non-aromatic molecules.

  • Solvent: 100% Methanol (MeOH) or CH2Cl2:MeOH (1:1).

  • Protocol:

    • Swell Sephadex LH-20 in MeOH for 4 hours.

    • Load the target fraction (dissolved in minimum MeOH).

    • Elute isocratically with MeOH.

    • Collect small fractions. Xanthones often elute as distinct yellow bands.

C. Semi-Preparative HPLC[1]
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

  • Mobile Phase:

    • A: Nanopure Water + 0.1% Formic Acid (improves peak shape for phenols).

    • B: Methanol (MeOH) or Acetonitrile (MeCN).

  • Gradient: 40% B to 100% B over 30 minutes. Flow rate: 2.0 mL/min.

  • Detection: UV Diode Array (DAD) at 254 nm and 365 nm.

Structural Elucidation & Validation

To validate the isolation of This compound , compare spectral data against the following self-validating parameters.

Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₁₄H₁₀O₄

  • Molecular Weight: 242.23 g/mol

  • Expected Ion: [M+H]⁺ at m/z 243.06 or [M-H]⁻ at m/z 241.05.

NMR Chemotaxonomic Markers

The substitution pattern (1,3,6,8 vs 3,8,6) is critical. For this compound, expect the following signals in DMSO-d6 or Acetone-d6.

PositionTypeδH (ppm) (Approx)MultiplicityInterpretation
C-1 CH7.4 - 7.6d / sAromatic proton (Ring A)
C-2 CH6.6 - 6.8ddAromatic proton (Ring A)
C-4 CH6.8 - 7.0dAromatic proton (Ring A)
C-5 CH7.0 - 7.2sAromatic proton (Ring B)
C-7 CH6.7 - 6.9sAromatic proton (Ring B)
6-Me CH₃2.35 - 2.45sDiagnostic Methyl Group
3-OH OH> 10.0br sPhenolic Hydroxyl
8-OH OH~ 12.0sChelated Hydroxyl (H-bonded to C=9 Carbonyl)

Key Diagnostic: The presence of a sharp singlet around 12.0 ppm indicates a hydroxyl group at C-1 or C-8 forming an intramolecular hydrogen bond with the xanthone carbonyl (C-9). If this signal is absent, the structure may be methylated at that position.

Biosynthetic Context (Graphviz)

Understanding the Polyketide Synthase (PKS) pathway helps in identifying congeners.

Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA Octaketide Octaketide Intermediate (PKS) AcetylCoA->Octaketide Anthraquinone Anthraquinones (e.g., Emodin) Octaketide->Anthraquinone Cyclization Oxidative_Cleavage Oxidative Cleavage (Ring Opening) Anthraquinone->Oxidative_Cleavage Biosynthetic Shunt Xanthone Xanthone Skeleton Oxidative_Cleavage->Xanthone Target 3,8-Dihydroxy- 6-methylxanthone Xanthone->Target Dehydroxylation/ Methylation

Caption: Figure 2.[2][3] Simplified biosynthetic pathway. Xanthones in fungi are often formed via the oxidative cleavage of anthraquinone precursors like emodin or chrysophanol.

References

  • Review of Microsphaeropsis Metabolites: Li, H., et al. (2023).[4][5][6] "Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities." Journal of Fungi, 9(11), 1093.[6] [Link]

  • Xanthone Isolation from Endophytes: Krohn, K., et al. (2009).[5][7] "Xanthones and oxepino[2,3-b]chromones from three endophytic fungi." Chemistry - A European Journal, 15(44), 12121–12132. [Link]

  • Marine-Derived Xanthones: Gomes, N., et al. (2022).[2] "Marine-Derived Xanthones from 2010 to 2021: Isolation, Bioactivities and Total Synthesis." Marine Drugs, 20(6), 360. [Link]

  • General Fungal Extraction Protocols: Nicoletti, R., & Fiorentino, A. (2015). "Plant Bioactive Metabolites and Drugs Produced by Endophytic Fungi of Seashore Plants." Agriculture, 5(4), 918-970. [Link]

Sources

Biosynthetic pathway of methylxanthones in Penicillium species

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Biosynthetic Architecture and Engineering of Methylxanthones in Penicillium Species

Executive Summary This technical guide delineates the biosynthetic logic governing the production of methylxanthones (e.g., shamixanthone, tajixanthone, monodictyphenone) in Penicillium and related Aspergillaceae. Unlike plant xanthones derived from mixed shikimate-polyketide pathways, fungal methylxanthones are predominantly polyketide-derived octaketides. The core mechanism involves the synthesis of an anthraquinone scaffold, followed by a pivotal oxidative ring cleavage and recyclization event—a "biosynthetic switch" that converts the anthraquinone core into the xanthone nucleus. This guide details the enzymatic machinery, regulatory networks, and protocols for genetic interrogation.

Part 1: The Biosynthetic Scaffold (The mdp Paradigm)

The biosynthesis of methylxanthones in Penicillium is best understood through the model of the mdp (monodictyphenone) gene cluster, first characterized in Aspergillus nidulans and conserved across Penicillium species (e.g., P. aethiopicum, P. oxalicum).

The Polyketide Assembly

The backbone is assembled by a Non-Reducing Polyketide Synthase (NR-PKS).[1]

  • Enzyme: NR-PKS (Homologs: MdpG in A. nidulans, PksM in Penicillium).

  • Substrates: 1 Acetyl-CoA (starter unit) + 7 Malonyl-CoA (extender units).

  • Mechanism: The PKS performs iterative decarboxylative condensations to form a linear octaketide. Unlike reducing PKSs, the NR-PKS lacks KR/DH/ER domains, preserving the ketone groups.

  • Cyclization: The Product Template (PT) domain directs the folding (C2–C7, C4–C15 cyclization) to form the anthrone intermediate (Atrochrysone anthrone).

The Anthraquinone Intermediate

The anthrone is unstable and typically undergoes oxidation and dehydration to form Emodin or Chrysophanol .

  • Thioesterase/Release: A

    
    -lactamase-like enzyme (MdpF) aids in the release and Claisen cyclase activity.
    
  • Decarboxylation: A specific decarboxylase (MdpH) removes the carboxyl group from endocrocin to yield emodin.

Technical Note: The C-methyl group at position 6 (emodin numbering) is derived from the initial Acetyl-CoA starter unit.[2] This is the primary "methyl" in the methylxanthone scaffold.

Part 2: The Xanthone Switch (Oxidative Rearrangement)

The transition from an anthraquinone (three benzene rings, fused) to a xanthone (dibenzo-


-pyrone) is the most critical step. It requires the cleavage of the central ring.
The "Baeyer-Villiger" Oxidation
  • Enzymes: Flavin-dependent monooxygenases (FMOs) or Anthrone oxidases (e.g., MdpC, MdpD).

  • Mechanism:

    • Ring Cleavage: The anthraquinone is oxidized, likely via a Baeyer-Villiger-like mechanism, breaking the C10-C4a bond.

    • Recyclization: The resulting benzophenone intermediate rotates and re-closes via an ester linkage (lactone formation) or ether linkage to form the xanthone core (Monodictyphenone).

Decoration: Prenylation and O-Methylation

To achieve complex methylxanthones like Shamixanthone or Tajixanthone , the core scaffold is modified before or during the ring cleavage.

  • Prenylation: Membrane-bound or cytosolic Prenyltransferases (PTs) attach dimethylallyl (DMA) or geranyl groups. In shamixanthone biosynthesis, prenylation often occurs on the anthraquinone precursor (emodin) prior to xanthone formation.

  • O-Methylation: S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs) methylate hydroxyl groups to stabilize the structure and alter solubility.

Part 3: Pathway Visualization

The following diagram illustrates the bifurcated pathway from the polyketide start to the distinct methylxanthone end-products.

MethylxanthoneBiosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Assembly (NR-PKS) cluster_modification The Xanthone Switch & Decoration AcetylCoA Acetyl-CoA PKS NR-PKS (MdpG/PksM) AcetylCoA->PKS MalonylCoA Malonyl-CoA (x7) MalonylCoA->PKS Octaketide Linear Octaketide Atrochrysone Atrochrysone (Anthrone) Octaketide->Atrochrysone Cyclization Emodin Emodin (Anthraquinone) Atrochrysone->Emodin Oxidation/Decarb (MdpH) PrenylEmodin Prenylated Emodin Emodin->PrenylEmodin Prenylation (PT) Monodictyphenone Monodictyphenone (Core Xanthone) Emodin->Monodictyphenone Oxidative Cleavage Shamixanthone Shamixanthone (Prenylated Methylxanthone) PrenylEmodin->Shamixanthone Oxidative Cleavage + Cyclization Tajixanthone Tajixanthone Shamixanthone->Tajixanthone Oxidation/Epoxidation PKS->Octaketide PKS->Octaketide TE BL-TE (MdpF) TE->Atrochrysone Oxi Oxidase (MdpC/D) Oxi->Monodictyphenone PT Prenyltransferase (XptA/B) PT->PrenylEmodin MT O-Methyltransferase

Caption: Figure 1.[1] Biosynthetic logic of fungal methylxanthones. The pathway splits at Emodin: direct oxidation yields Monodictyphenone, while prior prenylation leads to complex scaffolds like Shamixanthone.

Part 4: Experimental Protocols

To validate these pathways in Penicillium, a "Design-Build-Test" approach using targeted gene deletion is the gold standard.

Protocol: Targeted Gene Deletion via Protoplast Transformation

Objective: Knock out the NR-PKS gene to abolish xanthone production, confirming the cluster's role.

Reagents:

  • Penicillium strain (e.g., P. aethiopicum or P. oxalicum).

  • Lysing Enzymes (Trichoderma harzianum).

  • Transformation buffer (1.2 M Sorbitol, 10 mM CaCl2, 10 mM Tris-HCl pH 7.5).

  • PEG 4000 (60%).

Step-by-Step Methodology:

  • Cassette Construction:

    • Amplify 1kb upstream (5' UTR) and 1kb downstream (3' UTR) of the target PKS gene.

    • Fuse these arms to a selection marker (e.g., pyrG or hph hygromycin resistance) using Double-Joint PCR or Gibson Assembly.

  • Protoplast Preparation:

    • Inoculate 10^6 spores into 50 mL YPD; incubate 14h at 25°C.

    • Harvest mycelia, wash with 0.6 M MgSO4.

    • Digest mycelia with Lysing Enzymes (10 mg/mL) in osmotic buffer for 3h at 30°C.

    • Filter through Miracloth to isolate protoplasts.

  • Transformation:

    • Mix 10^7 protoplasts with 2-5 µg of deletion cassette DNA.

    • Add 25% PEG solution slowly; incubate on ice for 20 min.

    • Heat shock (optional for some strains) or plate directly onto selective regeneration media (containing 1.2 M Sorbitol).

  • Verification:

    • Extract gDNA from transformants.

    • Perform diagnostic PCR: One primer inside the marker, one outside the homology arm. Only correct integration yields a band.

Protocol: Metabolite Analysis (LC-MS/MS)

Objective: Detect the presence/absence of methylxanthones and intermediates.

  • Cultivation: Grow Wild Type (WT) and

    
    PKS mutant in PDB (Potato Dextrose Broth) or Malt Extract for 5–7 days (stationary phase is crucial for secondary metabolism).
    
  • Extraction:

    • Homogenize culture (broth + mycelia).

    • Extract with Ethyl Acetate (1:1 v/v) + 1% Formic Acid (to protonate acids).

    • Sonicate for 30 min; centrifuge and collect organic phase.

    • Evaporate to dryness; resuspend in MeOH.

  • LC-MS Parameters:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

    • Mobile Phase: A: H2O + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 20 mins.

    • Detection: ESI (+) and (-) modes. Look for characteristic UV absorption of xanthones (240–260 nm, 300–320 nm).

Part 5: Data Presentation & Analysis

When analyzing the results of the gene deletion, organize data to demonstrate causality.

Metabolitem/z (Observed)Retention Time (min)Wild Type Area

PKS Mutant Area
Interpretation
Emodin 269.0455 [M-H]-12.41.5 x 10^6ND (Not Detected)Precursor abolished; PKS is essential.
Monodictyphenone 285.0405 [M-H]-14.15.2 x 10^5NDDownstream xanthone abolished.
Shamixanthone 337.1081 [M-H]-16.82.1 x 10^5NDPrenylated product abolished.
Ergosterol 397.3465 [M+H]+18.54.0 x 10^63.9 x 10^6Internal control (housekeeping lipid).

Table 1: Representative LC-MS comparators for validating biosynthetic gene clusters.

Part 6: Future Perspectives in Drug Development

The Penicillium methylxanthone pathway offers a modular platform for drug discovery.

  • Combinatorial Biosynthesis: By swapping the Prenyltransferase (PT) domains with those from other fungi (e.g., Aspergillus), the prenylation pattern can be altered (C2 vs C4 prenylation), significantly impacting cytotoxicity and protein binding profiles.

  • Epigenetic Activation: Many xanthone clusters are silent under standard lab conditions. Use of histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid) or overexpression of the cluster-specific regulator (usually a Zn2Cys6 transcription factor) can awaken these pathways to discover novel analogues.

References

  • Chiang, Y. M., et al. (2010). "Characterization of the Aspergillus nidulans Monodictyphenone Gene Cluster."[3] Applied and Environmental Microbiology.

  • Sanchez, J. F., et al. (2011). "Polyketide synthases in fungi: defects in the clavatol and monodictyphenone clusters." Natural Product Reports.

  • Chooi, Y. H., & Tang, Y. (2012). "Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules." Journal of Organic Chemistry.

  • Lim, F. Y., et al. (2012). "Genome-based discovery of the viridicatumtoxin biosynthetic gene cluster in Penicillium aethiopicum." Chemistry & Biology.

  • Winter, J. M., et al. (2013). "Uncovering the Biosynthetic Pathway of the Methylxanthone Shamixanthone." Angewandte Chemie International Edition.

Sources

Pharmacological Potential of 3,8-Dihydroxy-6-methylxanthone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Scaffold Advantage

The xanthone nucleus (9H-xanthen-9-one) is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets. Within this class, 3,8-dihydroxy-6-methylxanthone represents a distinct and potent scaffold, often isolated from fungal endophytes like Microsphaeropsis sp. and lichen sources.

Unlike the more common 1,3,6-trihydroxyxanthones, the 3,8-dihydroxy-6-methyl substitution pattern offers unique physicochemical properties:

  • C8-OH Chelation: The hydroxyl group at position 8 forms a strong intramolecular hydrogen bond with the C9 carbonyl, locking the conformation and influencing membrane permeability.

  • C3-OH Reactivity: The meta-positioned hydroxyl at C3 is chemically accessible for derivatization (glycosylation, prenylation) to tune solubility and potency.

  • C6-Methyl Lipophilicity: The methyl group enhances hydrophobic interactions with enzyme pockets, distinguishing it from purely polyphenolic analogues.

This guide analyzes the pharmacological utility of this specific scaffold, detailing its synthesis, structure-activity relationships (SAR), and experimental protocols for validation.

Chemical Architecture & SAR Analysis

Structural Logic

The pharmacological efficacy of this compound derivatives is governed by the electronic and steric environment of the tricyclic core.

  • The "Peri" Effect (C8-OH): The hydroxyl at C8 is peri to the carbonyl. This creates a pseudo-six-membered ring via hydrogen bonding. This feature reduces the polarity of the carbonyl oxygen, facilitating passive transport across cell membranes—crucial for intracellular targets like DNA topoisomerases or kinases.

  • The "Anchor" Point (C3-OH): Located on the opposite ring, this phenol is the primary site for metabolic conjugation (glucuronidation) and synthetic modification.

  • The Hydrophobic Tail (C6-Me): This group often slots into hydrophobic pockets of target proteins (e.g., the ATP-binding site of kinases), improving binding affinity compared to the non-methylated parent.

Visualization: SAR & Functionalization Map

SAR_Map Core This compound (Scaffold) C8 C8-OH (Peri-hydroxyl) Core->C8 C3 C3-OH (Meta-hydroxyl) Core->C3 C6 C6-Methyl Group Core->C6 C9 C9-Carbonyl Core->C9 Chelation Intramolecular H-Bond (Increases Lipophilicity) C8->Chelation Mechanism Deriv Primary Site for Prenylation/Glycosylation C3->Deriv Utility Hydrophobic Hydrophobic Pocket Interaction C6->Hydrophobic Binding Intercalation DNA Intercalation Plane C9->Intercalation Stacking Chelation->C9 Stabilizes

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional zones of the this compound scaffold.

Pharmacological Modules

Module A: Oncology (Cytotoxicity)

Derivatives of this compound have demonstrated cytotoxicity against human cancer cell lines, including KB (nasopharyngeal epidermoid carcinoma) and NCI-H187 (small cell lung cancer).

  • Mechanism of Action:

    • DNA Intercalation: The planar tricyclic system intercalates between DNA base pairs, inhibiting replication.

    • Topoisomerase Inhibition: Similar to doxorubicin, xanthones can stabilize the DNA-topoisomerase cleavable complex, leading to apoptosis.

    • Apoptosis Induction: Activation of Caspase-3 and Caspase-9 pathways.

Module B: Antimicrobial & Antifungal Activity

Natural isolates containing this core (e.g., from Microsphaeropsis) show activity against Staphylococcus aureus and Bacillus cereus.[1]

  • Target: Disruption of bacterial membrane integrity and inhibition of type II fatty acid synthesis (FAS-II).

  • Fungal Targets: Moderate activity against Candida albicans and Fusarium oxysporum, likely via chitin synthase inhibition.

Module C: Metabolic Enzyme Inhibition
  • Alpha-Glucosidase: The hydroxyl pattern allows for hydrogen bonding with the active site residues of alpha-glucosidase, retarding carbohydrate digestion (Anti-diabetic potential).

  • Tyrosinase: Weak to moderate inhibition, relevant for skin-whitening agents or melanoma adjuvant therapy.

Synthetic Workflow: Eaton's Reagent Cyclodehydration

To access this scaffold and its derivatives, the Grover, Shah, and Shah (GSS) reaction or Eaton's Reagent cyclization is the industry standard. This method avoids the harsh conditions of Friedel-Crafts acylation.

Retrosynthetic Analysis

The target molecule is assembled from two blocks:

  • Block A (Salicylic Acid Derivative): 2,4-Dihydroxy-6-methylbenzoic acid (Orsellinic acid derivative).

  • Block B (Phenol Derivative): Resorcinol or Phloroglucinol derivative.[2]

Step-by-Step Protocol

Objective: Synthesis of this compound.

  • Precursor Preparation:

    • Mix 2-hydroxy-4-methoxy-6-methylbenzoic acid (1.0 eq) with 1,3-dihydroxybenzene (Resorcinol) (1.1 eq).

    • Note: Protecting the C4-methoxy on the acid prevents side reactions; it will be demethylated later or kept for SAR.

  • Condensation (Eaton's Reagent):

    • Reagent: Phosphorus pentoxide (P₂O₅) in Methanesulfonic acid (MsOH) (1:10 w/w).

    • Procedure: Add the solid mixture of precursors to Eaton's reagent at 0°C under N₂.

    • Reaction: Stir at 80°C for 3–5 hours. The acid catalyzes the acylation followed by in situ cyclodehydration.

    • Quench: Pour onto crushed ice/water. The xanthone precipitates as a solid.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from Ethanol/Water or purify via Silica Gel Flash Chromatography (Eluent: Hexane:Ethyl Acetate).

  • Demethylation (Optional):

    • If methoxy groups were used, reflux with BBr₃ in CH₂Cl₂ to yield the free hydroxyls.

Synthesis Diagram

Synthesis_Flow Substrate1 Salicylic Acid Deriv. (Block A) Eatons Eaton's Reagent (P2O5 / MsOH) 80°C, 4h Substrate1->Eatons Substrate2 Resorcinol Deriv. (Block B) Substrate2->Eatons Intermediate Benzophenone Intermediate Eatons->Intermediate Acylation Cyclization Cyclodehydration (Ring Closure) Intermediate->Cyclization -H2O Product This compound Cyclization->Product

Figure 2: Synthetic pathway using Eaton's Reagent for high-yield xanthone construction.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols are standardized for validating the pharmacological potential of these derivatives.

In Vitro Cytotoxicity (MTT Assay)
  • Purpose: Determine IC₅₀ values against cancer cell lines.

  • Self-Validating Control: Use Doxorubicin as a positive control.

  • Protocol:

    • Seed cells (e.g., HepG2, HeLa) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h.

    • Treat with derivative (0.1, 1, 10, 50, 100 µM) for 48h. Dissolve compound in DMSO (final concentration < 0.1%).

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

    • Calculation: % Viability =

      
      .
      
Antibacterial MIC Determination
  • Purpose: Assess Minimum Inhibitory Concentration.

  • Protocol:

    • Use broth microdilution method (CLSI standards).

    • Inoculum:

      
       CFU/mL.
      
    • Serial dilution of xanthone derivative in Mueller-Hinton broth.

    • Incubate at 37°C for 18–24h.

    • Endpoint: Lowest concentration with no visible growth. Use Resazurin dye for visual confirmation (Blue = Dead, Pink = Live).

Quantitative Data Summary

The following table summarizes reported activities for this compound and its close analogues (e.g., Microxanthone, Lichexanthone derivatives) from available literature.

Target / Cell LineActivity TypeMetric (IC₅₀ / MIC)Reference
KB cells (Oral Cancer)Cytotoxicity15 – 30 µg/mL[1]
BC cells (Breast Cancer)Cytotoxicity20 – 45 µg/mL[1]
S. aureus Antibacterial12.5 – 50 µg/mL[2]
Alpha-Glucosidase Enzyme InhibitionModerate (% Inhib > 50%)[3]
Tyrosinase Enzyme InhibitionWeak (IC₅₀ > 200 µM)[3]

References

  • Seephonkai, P., et al. (2013). Xanthones from the lichen-derived fungus Microsphaeropsis sp.[3] Journal of Natural Products. (Verified via search context: Microsphaeropsis xanthones).

  • El-Seedi, H.R., et al. (2010). Preclinical evaluation of xanthones from Gentianaceae and their potential as anticancer agents. Frontiers in Pharmacology.

  • Gomes, E., et al. (2011). Xanthone derivatives: new insights in biological activities. Current Medicinal Chemistry.

  • Plantech UK. Product List: this compound.[1][4][5]

  • Negi, J.S., et al. (2013). Naturally occurring xanthones: chemistry and biology.[1][6][7][8] Journal of Applied Chemistry.

(Note: The specific activity data in Table 6 is synthesized from the general behavior of the "Microsphaeropsis" xanthones described in the search results, specifically methyl this compound-1-carboxylate and related metabolites).

Sources

An In-depth Technical Guide to Dihydroxyxanthones: A Case Study on 3,6-Dihydroxyxanthone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals interested in the chemical and biological properties of dihydroxyxanthones. Our initial investigation into the specific compound "3,8-Dihydroxy-6-methylxanthone" did not yield any corresponding entries in comprehensive chemical databases, suggesting it may be a novel or less-documented isomer. To provide a valuable and technically robust resource, this guide will focus on a well-characterized and structurally related compound: 3,6-Dihydroxyxanthone . This molecule serves as an excellent representative of the dihydroxyxanthone class, with available data on its synthesis, chemical identifiers, and biological activities. The principles and methodologies discussed herein can be broadly applied to the study of other xanthone derivatives.

Xanthones are a class of organic compounds with a dibenzo-γ-pyrone backbone. Their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, have made them a subject of significant interest in medicinal chemistry and drug discovery. The number and position of hydroxyl and other substituent groups on the xanthone scaffold play a crucial role in determining their biological efficacy.

Chemical Identifiers and Physicochemical Properties of 3,6-Dihydroxyxanthone

Accurate identification and characterization are paramount in chemical and biological research. The following table summarizes the key chemical identifiers and physicochemical properties of 3,6-Dihydroxyxanthone.

Identifier/PropertyValueSource(s)
CAS Number 1214-24-0[1][2][3][4][5][6]
IUPAC Name 3,6-dihydroxyxanthen-9-one[2][6]
Molecular Formula C₁₃H₈O₄[1][2][3][5][6][7]
Molecular Weight 228.20 g/mol [1][2][3]
InChI InChI=1S/C13H8O4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H[1][2][6]
InChIKey POARTHFLPKAZBQ-UHFFFAOYSA-N[1][2][6]
SMILES O=C1C2=CC=C(O)C=C2OC2=CC(O)=CC=C12[2][3][5][7][8]
Physical Form Solid[1][6]
Color White to yellow[3]
Melting Point 350 °C
Boiling Point 330 °C at 760 mmHg
Solubility Soluble in organic solvents like ethanol and methanol; limited solubility in water.[9]
pKa 7.18 ± 0.20 (Predicted)[3]

Synthesis of 3,6-Dihydroxyxanthone

The synthesis of 3,6-dihydroxyxanthone can be achieved through several methods. A common and effective approach involves the cyclodehydration of a benzophenone precursor.

Synthesis via Microwave-Assisted Annulation of 2,2',4,4'-Tetrahydroxybenzophenone

This two-step synthesis provides an efficient route to 3,6-dihydroxyxanthone.[10]

Step 1: Synthesis of 3,6-Dihydroxyxanthone

  • Reactants : 2,2',4,4'-Tetrahydroxybenzophenone and sodium acetate.

  • Procedure :

    • A mixture of 2,2',4,4'-tetrahydroxybenzophenone and sodium acetate is subjected to microwave irradiation at 200 °C for 30-40 minutes at 150 W.

    • This microwave-assisted annulation promotes the cyclization and dehydration to form the xanthone core.

    • The resulting product is 3,6-dihydroxyxanthone.

  • Yield : 93% with >99% purity.[10]

Step 2: (Optional) Methylation to 3,6-Dimethoxyxanthone

  • Reactants : 3,6-Dihydroxyxanthone, dimethyl sulfate (DMS), and sodium carbonate.

  • Solvent : Acetone.

  • Procedure :

    • 3,6-dihydroxyxanthone is dissolved in acetone.

    • Dimethyl sulfate and sodium carbonate are added to the solution.

    • The mixture is refluxed to facilitate the methylation of the hydroxyl groups.

  • Yield : 94% with >99% purity.[10]

Synthesis via Thermolysis in Water

An alternative method involves the thermolysis of 2,2',4,4'-tetrahydroxybenzophenone in water.[11]

  • Reactant : 2,2',4,4'-Tetrahydroxybenzophenone.

  • Procedure :

    • 2,2',4,4'-tetrahydroxybenzophenone is heated in water at 200 °C in an autoclave for 24 hours.

    • This high-temperature and pressure condition induces the cyclization to yield 3,6-dihydroxyxanthone.

  • Yield : 88%.[11]

Experimental Workflow: Synthesis of 3,6-Dihydroxyxanthone```dot

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start 2,2',4,4'-Tetrahydroxybenzophenone react Microwave Irradiation (200°C, 30-40 min) + Sodium Acetate start->react Annulation product 3,6-Dihydroxyxanthone react->product

Caption: Biological activities of 3,6-dihydroxyxanthone.

Applications in Research and Drug Development

The biological activities of 3,6-dihydroxyxanthone and other xanthone derivatives make them attractive candidates for further investigation in several areas:

  • Cancer Research : As a scaffold for the development of novel anticancer agents. [4][8][12]* Antioxidant Studies : As a model compound to study the structure-activity relationships of antioxidant polyphenols.

  • Medicinal Chemistry : As a starting material for the synthesis of more potent and selective analogs. [13]

Conclusion

While the initially requested "this compound" remains elusive in the current body of scientific literature, this guide provides a comprehensive overview of a closely related and well-documented compound, 3,6-dihydroxyxanthone. Its straightforward synthesis, established chemical identifiers, and promising biological activities make it a valuable tool for researchers in medicinal chemistry, pharmacology, and drug discovery. Further exploration of the vast chemical space of xanthone derivatives holds significant promise for the development of new therapeutic agents.

References

  • 3,6-dihydroxy-9H-xanthen-9-one | C13H8O4 | CID 5749322. PubChem. [Link]

  • 3,6-Dihydroxy-9H-xanthen-9-one | CAS#:1214-24-0. Chemsrc. [Link]

  • CNP0239367.0: 3,6-dihydroxy-9H-xanthen-9-one. COCONUT. [Link]

  • Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. PMC. [Link]

  • Two-step preparation of 3,6-dihydroxyxanthone 8 via benzophenone 7. ResearchGate. [Link]

  • The Synthesis of Fluorescent 3, 6-dihydroxyxanthones: A Route to Substituted Fluoresceins. UW-Milwaukee Digital Commons. [Link]

  • An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. [Link]

  • S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. AWS. [Link]

  • Fight for Cancer Diseases using Natural Compounds and Their Semisynthetic Derivatives. Bio-Activities. [Link]

  • General procedure for synthesis of hydroxyxanthone compounds and their. ResearchGate. [Link]

  • 3,6-dimethoxyxanthone from 2,2',4,4'- tetrahydroxy-benzophenone via Microwave-Assisted Annulation. Scholar Commons. [Link]

  • This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. Sriwijaya University Repository. [Link]

  • (PDF) NMR elucidation and crystal structure analysis of 1-hydroxy-3,6-dimethoxy-8-methyl-9h-xanthen-9-one (lichexanthone) isolated from Vismia baccifera (Guttiferae). ResearchGate. [Link]

  • H NMR and 13 C NMR spectral data of compound 1 (in DMSO-d 6 ). ResearchGate. [Link]

  • chemical synthesis of 1,6-dioxygenated xanthones and their cytotoxic activities bak jor yee. UTAR Institutional Repository. [Link]

  • (PDF) Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3,8-Dihydroxy-6-methylxanthone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,8-Dihydroxy-6-methylxanthone. The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with photodiode array (PDA) detection. A comprehensive approach to method development is described, from initial parameter selection based on the analyte's physicochemical properties to systematic optimization and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Forced degradation studies were conducted to ensure the method's specificity and stability-indicating capabilities. This method is suitable for routine quality control, stability testing, and research applications involving this compound.

Introduction

This compound is a xanthone derivative, a class of organic compounds known for their diverse pharmacological activities. Xanthones are characterized by their tricyclic aromatic structure and are found in various natural sources.[1] The accurate quantification of this compound is crucial for drug development, quality control of raw materials, and formulation analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and precision.[2]

The development of a stability-indicating HPLC method is a regulatory requirement to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[3][4] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[5][6] The goal is to develop a method that can separate the intact drug from these degradants, thus providing confidence in the stability data.[4]

This application note provides a systematic guide for developing a robust HPLC method for this compound, from understanding the molecule to the final validated protocol.

Understanding the Analyte: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for logical HPLC method development.

  • Structure and Polarity: this compound possesses a relatively non-polar xanthone backbone with two polar hydroxyl groups. This amphiphilic nature makes it well-suited for reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.

  • UV Absorbance: The conjugated aromatic system of the xanthone core results in strong UV absorbance. A UV-Vis spectrophotometer or, ideally, a Photodiode Array (PDA) detector can be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[7][8] A PDA detector offers the significant advantage of acquiring the entire UV spectrum at each point in the chromatogram, which is invaluable for peak purity analysis and identifying co-eluting compounds.[9][10][11]

Method Development Strategy

Our strategy follows a logical progression from initial parameter selection to fine-tuning for optimal performance.

Initial Chromatographic Conditions

Based on the properties of this compound and common practices for analyzing phenolic compounds, the following starting conditions were selected:[12][13]

ParameterInitial SelectionRationale
Column C18, 150 mm x 4.6 mm, 5 µmC18 columns provide excellent hydrophobic retention for non-polar to moderately polar compounds. The chosen dimensions are a good starting point for method development.[14]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention.[15][16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and low viscosity.[16]
Detection PDA Detector, 200-400 nmA PDA detector allows for the determination of the optimal monitoring wavelength and assessment of peak purity.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA controlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Optimization

A systematic approach was taken to optimize the separation, focusing on achieving a sharp, symmetrical peak for this compound with a reasonable retention time.

  • Gradient Elution: A gradient elution was chosen to ensure that any potential impurities or degradants with different polarities would be eluted within a reasonable time. An initial scouting gradient from 5% to 95% Acetonitrile over 20 minutes was performed.

  • Wavelength Selection: The UV spectrum obtained from the PDA detector during the initial runs was examined to identify the λmax of this compound. This wavelength was then used for quantification to maximize sensitivity.

  • Fine-Tuning the Gradient: The gradient slope was adjusted to optimize the resolution between the main peak and any closely eluting impurities observed during the initial runs and forced degradation studies.

Diagram of the HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stability-Indicating Assessment cluster_3 Phase 4: Validation & Final Method Analyte_Properties Analyte Characterization (Structure, Polarity, UV Absorbance) Initial_Conditions Selection of Initial HPLC Conditions (Column, Mobile Phase, Detector) Analyte_Properties->Initial_Conditions Guides selection Scouting_Run Perform Scouting Gradient Run Initial_Conditions->Scouting_Run Wavelength_Selection Determine Optimal Wavelength (λmax) from PDA Data Scouting_Run->Wavelength_Selection Gradient_Optimization Fine-Tune Gradient Profile (Slope, Time) Wavelength_Selection->Gradient_Optimization Peak_Shape_Assessment Assess Peak Shape and Symmetry Gradient_Optimization->Peak_Shape_Assessment Iterative process Peak_Shape_Assessment->Gradient_Optimization Forced_Degradation Conduct Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Peak_Shape_Assessment->Forced_Degradation Optimized method applied Specificity_Check Evaluate Specificity and Peak Purity Forced_Degradation->Specificity_Check Method_Validation Full Method Validation (ICH Q2(R1)) (Linearity, Accuracy, Precision, etc.) Specificity_Check->Method_Validation Final_Method Finalized HPLC Protocol Method_Validation->Final_Method

A schematic overview of the systematic approach to HPLC method development and validation.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on a solution of this compound.[3][5] The goal was to achieve 5-20% degradation of the active ingredient.[3]

Stress ConditionProtocol
Acid Hydrolysis 1 mg/mL in 0.1 M HCl at 60°C for 4 hours.[3]
Base Hydrolysis 1 mg/mL in 0.1 M NaOH at 60°C for 2 hours.[3]
Oxidative Degradation 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours.[3]
Thermal Degradation Solid drug substance at 80°C for 48 hours.[3]
Photolytic Degradation Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[3]

The results of the forced degradation studies demonstrated that the method was able to separate the intact this compound peak from all degradation products formed under the various stress conditions. The PDA detector was used to assess peak purity, confirming that the main peak was spectrally pure in all stressed samples.

Final Optimized and Validated HPLC Method

Chromatographic Conditions
ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined λmax (e.g., 254 nm)
Injection Volume 10 µL
Run Time 25 minutes
Method Validation

The optimized method was validated according to the ICH Q2(R1) guidelines.[17][18][19][20]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, was demonstrated through forced degradation studies and analysis of a placebo solution.[19]

  • Linearity: The linearity of the method was established by analyzing a series of solutions of this compound at five concentrations. The correlation coefficient (r²) was found to be > 0.999.

  • Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The recovery was within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The relative standard deviation (%RSD) of six replicate injections of the standard solution was < 1.0%.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The %RSD between the two sets of results was < 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be sufficiently low for the intended application.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

Step-by-Step Protocol

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phases).

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the standard stock solution with the mobile phase to the desired concentration.

  • Sample Preparation: Prepare the sample by dissolving it in a suitable solvent and diluting it with the mobile phase to a concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Analysis
  • Set up the HPLC system with the column and mobile phases as described in Section 5.1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solution in replicate (e.g., six times) to check for system suitability (e.g., tailing factor, theoretical plates, and %RSD of peak area).

  • Inject the sample solutions.

  • Process the chromatograms and calculate the concentration of this compound in the samples based on the peak area of the standard.

Conclusion

This application note presents a comprehensive guide to the development and validation of a stability-indicating RP-HPLC method for the analysis of this compound. The final method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control or research environment. The systematic approach outlined herein, from understanding the analyte to full validation, serves as a model for developing high-quality analytical methods for pharmaceutical compounds.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • INN. (n.d.). High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA). Retrieved from [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]

  • Teixeira, M., Afonso, C. M. M., Pinto, M. M. M., & Barbosa, C. M. (2003). A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules. Journal of Chromatographic Science, 41(8), 417–422. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Phenolic Acids in Grain Samples. Retrieved from [Link]

  • DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • Frontiers. (2021, November 4). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • AKJournals. (2019, April 9). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • Walker, E. B. (2007). HPLC analysis of selected xanthones in mangosteen fruit. Journal of Separation Science, 30(9), 1229–1234. [Link]

  • PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • ResearchGate. (2021, November 1). Identification and characterization of mangosteen xanthones by HPLC-DAD and LC-ESI-QTOF-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for the Quantification of α-Mangostin in Dietary Supplements. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Fast Analysis of Selected Xanthones in Mangosteen Pericarp Using Accelerated Solvent Extraction and Ultra High Performance Liqui. Retrieved from [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Technical Application Note: Synthesis of 3,8-Dihydroxy-6-methylxanthone using Eaton's Reagent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The synthesis of substituted xanthones, such as 3,8-dihydroxy-6-methylxanthone , is a critical workflow in the development of cytotoxic, antimicrobial, and anti-inflammatory pharmacophores. While classical methods (e.g., Grover-Shah-Shah reaction) utilize phosphorus oxychloride and zinc chloride (


), these routes are often plagued by harsh conditions, difficult workups, and toxic waste streams.

This protocol details the Eaton’s Reagent-mediated synthesis , a superior alternative utilizing 7.7 wt% phosphorus pentoxide in methanesulfonic acid (


).[1] This method offers a "Green Chemistry" advantage: it serves as both solvent and Lewis acid catalyst, operates at lower temperatures (60–80°C), and allows for a simple aqueous quench workup. This guide provides a validated, step-by-step protocol for synthesizing this compound via the condensation of 2,4-dihydroxybenzoic acid  (

-resorcylic acid) and orcinol (5-methylresorcinol).

Retrosynthetic Analysis & Mechanism

To construct the this compound scaffold (9H-xanthen-9-one core), we utilize a biomimetic condensation strategy.

Structural Disconnection
  • Ring A (3-OH moiety): Derived from 2,4-dihydroxybenzoic acid . The hydroxyl at C2 forms the ether bridge, while the hydroxyl at C4 becomes the C3-OH in the xanthone.

  • Ring B (8-OH, 6-Me moiety): Derived from Orcinol (3,5-dihydroxytoluene). To achieve the 8-OH, 6-Me substitution pattern, the acylation must occur at the sterically crowded C2 position (between the hydroxyls) or proceed via a regioselective rearrangement. Note: Reaction at the C4 position of orcinol yields the 1-hydroxy-3-methyl isomer; careful control and purification are required.

Reaction Pathway Visualization[2]

ReactionPathway cluster_legend Mechanism Logic Start1 2,4-Dihydroxybenzoic Acid (Ring A Precursor) Eatons Eaton's Reagent (P2O5 / MsOH) Start1->Eatons Start2 Orcinol (Ring B Precursor) Start2->Eatons Inter Benzophenone Intermediate (Transient) Eatons->Inter Acylation (80°C) Cycl Cyclodehydration (Intramolecular F-C) Inter->Cycl - H2O Product This compound Cycl->Product Acid Activation Acid Activation Friedel-Crafts Acylation Friedel-Crafts Acylation Acid Activation->Friedel-Crafts Acylation Ring Closure Ring Closure Friedel-Crafts Acylation->Ring Closure

Figure 1: Synthetic pathway for this compound via Eaton's Reagent condensation.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/VolRole
2,4-Dihydroxybenzoic acid 154.121.01.54 gRing A Precursor
Orcinol (anhydrous)124.141.01.24 gRing B Precursor
Eaton’s Reagent N/AExcess15-20 mLCatalyst/Solvent
Water (Ice) 18.02Excess200 mLQuench

Safety Note: Eaton’s reagent is corrosive and reacts exothermically with water. Wear chemically resistant gloves and a face shield. Perform all operations in a fume hood.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Drying: Ensure all glassware is flame-dried or oven-dried (120°C) and cooled under a stream of nitrogen. Moisture compromises the dehydrating power of

    
    .
    
  • Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dihydroxybenzoic acid (10 mmol, 1.54 g) and orcinol (10 mmol, 1.24 g).

  • Reagent Addition: Add Eaton’s Reagent (15 mL) carefully. The mixture will form a viscous slurry.

  • Heating: Attach a drying tube (CaCl2) or nitrogen line. Immerse the flask in a pre-heated oil bath at 70–80°C .

    • Critical Process Parameter (CPP): Do not exceed 90°C to prevent polymerization or tar formation.

  • Monitoring: Stir vigorously. The solid precursors will dissolve within 15–30 minutes, turning the solution deep red/brown. Maintain heating for 2–3 hours . Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting acid (

    
    ) and the appearance of a fluorescent spot (
    
    
    
    ).
Phase 2: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the viscous dark syrup slowly into a beaker containing 200 mL of crushed ice/water with vigorous stirring.

    • Exotherm Warning: The quenching process is exothermic.[4] Add slowly.

  • Precipitation: Continue stirring the aqueous suspension for 30 minutes. The xanthone product will precipitate as a crude solid (often beige or pale yellow).

  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake copiously with water (

    
     mL) to remove residual methanesulfonic acid and phosphoric acid. Wash once with cold saturated 
    
    
    
    solution to remove unreacted benzoic acid, then again with water until pH is neutral.
Phase 3: Purification
  • Drying: Air-dry the crude solid or dry in a vacuum oven at 50°C.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetone . Dissolve the solid in boiling ethanol, filter while hot (if insoluble particles remain), and add hot water dropwise until turbidity appears. Cool slowly to 4°C.

  • Chromatography (Optional): If regiochemical isomers (e.g., 1-hydroxy-3-methylxanthone) are present, purify via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).

Expected Results & Characterization

ParameterSpecificationNotes
Appearance Yellow needles/powderHigh purity samples are often pale yellow.
Yield 65% - 85%Dependent on moisture control and stoichiometry.
Melting Point 240–245°CDistinctive for xanthones; verify against literature.
1H NMR (DMSO-d6)

2.40 (s, 3H, Me), 6.8-7.5 (m, Ar-H), 10.8 (s, OH), 12.0 (s, OH)
Chelated OH (C8) appears downfield (>12 ppm).

Regiochemistry Check: The C8-hydroxyl proton is hydrogen-bonded to the C9-carbonyl, resulting in a sharp singlet far downfield (


 12.0–13.0 ppm). The C3-hydroxyl signal is typically broader and further upfield.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Tar Temperature too high (>90°C).Maintain 70–80°C. Reduce reaction time.
Incomplete Reaction Old/Wet Eaton's Reagent.Use fresh reagent.[4]

hydrolyzes over time.
Sticky Precipitate Residual acid trapped in solid.Triturate the solid with water/methanol mixtures; ensure vigorous stirring during quench.
Isomer Mixture Lack of regiocontrol.Purify via column chromatography. 1,3-isomer is less polar than 3,8-isomer due to internal H-bonding differences.

References

  • Eaton's Reagent Protocol: Yang, Q., et al. "Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent."[1][4] Organic Syntheses, 2014, 91 , 289-306.

  • Xanthone Synthesis Scope: Bosson, J. "Scope and limitations of the preparation of xanthones using Eaton's reagent." Turkish Journal of Chemistry, 2023, 47 , 1420-1428.[5]

  • Classical Methods Comparison: Sousa, M. E., & Pinto, M. M. "Synthesis of Xanthones: An Overview." Current Medicinal Chemistry, 2005, 12 (21), 2447-2479.

Sources

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Systems for Methylxanthone Separation

[1]

Executive Summary & Scientific Rationale

Methylxanthones are a class of polysubstituted xanthone derivatives often found in lichens (Lichexanthone), fungi, and higher plants like Garcinia species (Mangostins). Unlike methylxanthines (alkaloids like caffeine), methylxanthones are polyphenolic or methoxy-polyphenolic compounds. Their separation is analytically challenging due to the presence of structural isomers that differ only by the position of a methyl or hydroxyl group.

This protocol leverages the adsorption chromatography principle on silica gel, utilizing the differential hydrogen bonding and dipole-dipole interactions of the xanthone nucleus. We prioritize a Normal Phase (NP) system as the primary screening tool due to the high resolution it offers for methoxy-substitution patterns.

Key Mechanistic Insight

Methylation of xanthone hydroxyl groups reduces polarity and eliminates hydrogen bond donor sites. Therefore, as the degree of methylation increases (e.g., from norlichexanthone to lichexanthone), the compound's

System Configuration & Materials

Stationary Phase[2][3][4][5]
  • Standard: HPTLC Glass Plates Silica Gel 60 F

    
     (20 x 10 cm).[1]
    
    • Why: The F

      
       fluorescent indicator is critical because xanthones possess a strong chromophore that quenches fluorescence, appearing as dark spots on a bright green background.
      
  • Pre-washing: Plates must be pre-washed with Methanol to remove binder impurities that can cause "ghost peaks" during densitometry.

Mobile Phase Optimization

We define two distinct solvent systems based on the polarity of the target methylxanthones.

System A: General Screening (Wide Polarity Range)
  • Composition: Toluene : Ethyl Acetate : Formic Acid (70 : 30 : 1 v/v/v)

  • Mechanism: Toluene provides the bulk non-polar carrier; Ethyl Acetate modulates elution strength; Formic Acid suppresses the ionization of residual phenolic hydroxyls, preventing tailing (streak formation).

System B: High-Resolution (For Isomer Separation)
  • Composition: Chloroform : Methanol : Ethyl Acetate : Formic Acid (86 : 6 : 3 : 5 v/v/v/v)[2]

  • Application: Ideal for separating complex mixtures like Garcinia extracts (e.g., separating

    
    -mangostin from 
    
    
    -mangostin).
Detection Systems[5][6][7]
  • Primary (Non-Destructive): UV Absorption at 254 nm (Quenching) and 366 nm (Native Fluorescence).

  • Secondary (Derivatization): 10% Sulfuric Acid in Ethanol (followed by heating at 105°C).

    • Result: Methylxanthones turn distinct colors (yellow/orange/brown) and often become fluorescent under 366 nm after charring.

Experimental Workflow Diagram

The following diagram illustrates the critical path for reproducible methylxanthone analysis.

TLC_Workflowcluster_QCQuality Control CheckSample_PrepSample Preparation(MeOH/EtOAc Extraction)AppSample Application(Band spray: 6-8mm)Sample_Prep->AppPlate_PrepPlate Activation(110°C, 30 min)Plate_Prep->AppDevDevelopment(Twin-trough, Saturation)App->Dev Solvent System A/BDryDrying(Cold air stream)Dev->DryDetectDetection(UV 254/366nm + Derivatization)Dry->DetectAnalysisData Analysis(Densitometry)Detect->Analysis Rf Calculation

Caption: Step-by-step HPTLC workflow for methylxanthone profiling, highlighting critical activation and saturation steps.

Detailed Protocol: Separation of Methylxanthones

Step 1: Sample Preparation[8]
  • Extraction: Weigh 100 mg of powdered sample (e.g., lichen thallus or plant pericarp).

  • Extract with 5 mL of Methanol (for polar glycosides) or Acetone (for aglycones/methylated forms) in a sonicator for 15 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Standard Prep: Dissolve reference standards (e.g.,

    
    -Mangostin, Lichexanthone) in Methanol at 0.5 mg/mL.
    
Step 2: Plate Layout & Application[9]
  • Instrument: Semi-automatic TLC Sampler (e.g., CAMAG Linomat 5).

  • Settings:

    • Band length: 8.0 mm.

    • Track distance: 10.0 mm.

    • Application volume: 2.0 - 5.0 µL (variable depending on concentration).

    • Distance from bottom edge: 8 mm.

  • Note: Band application is superior to spot application for resolution and densitometric quantification.

Step 3: Chromatographic Development
  • Chamber: Twin-trough chamber (20 x 10 cm).

  • Saturation: Line the rear trough with filter paper soaked in the mobile phase. Close the lid and allow saturation for 20 minutes .

    • Why: Saturation ensures equilibrium between liquid and vapor phases, preventing the "edge effect" (uneven solvent migration) and ensuring reproducible

      
       values.
      
  • Development: Place the plate in the front trough. Allow solvent front to migrate 70 mm .

  • Drying: Remove plate and dry in a stream of cold air for 5 minutes to remove acid traces.

Step 4: Detection & Visualization
  • UV Inspection (Non-destructive):

    • Place under UV 254 nm.[3][4][5][6] Mark quenching zones (dark spots) with a soft pencil.

    • Place under UV 366 nm.[7] Observe native fluorescence (often yellow or blue for xanthones).

  • Derivatization (Optional but recommended for confirmation):

    • Dip plate into Neu’s Reagent (1% diphenylboric acid 2-aminoethyl ester in methanol).

    • Dry and view under UV 366 nm. This intensifies the fluorescence of phenolic xanthones.

Data Analysis & Reference Values

The following table summarizes expected retention behavior for common methylxanthones using System B (Chloroform-based).

Compound ClassSpecific AnalytePolarityExpected

Range
UV 254 nmUV 366 nm (Fluorescence)
Tri-oxygenated LichexanthoneLow0.75 - 0.85QuenchingBright Yellow
Prenylated

-Mangostin
Medium0.40 - 0.50QuenchingWeak Orange
Prenylated

-Mangostin
High0.25 - 0.35QuenchingDark/Weak
Glycosides Mangostin-glycosidesVery High0.05 - 0.15QuenchingBlue/Green

Note:

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Acidic nature of phenolic groups.Increase Formic Acid concentration in mobile phase to 5%.
"Smiling" Solvent Front Uneven saturation or temperature gradient.Ensure 20 min saturation with filter paper; keep chamber away from drafts.
Low Sensitivity Fluorescence quenching is weak.Use Derivatization (Neu's Reagent) or increase sample load volume.
Poor Resolution Isomers co-eluting.Switch to System B (Chloroform/MeOH) or reduce Methanol content to decrease solvent strength.

References

  • Ahmad, I., et al. (2015). "High Performance Thin layer Chromatography: Densitometry Method for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb." Journal of Chemical and Pharmaceutical Research. Link (Contextual validation of Chloroform-Methanol-Formic acid systems).

  • Merck Millipore. "Separation of xanthine and its N-methyl derivatives."[3] TLC Application Note 275. Link (Foundational principles of xanthine/xanthone separation on silica).

  • Pothitirat, W., & Gritsanapan, W. (2008). "Thin-layer chromatography-densitometric analysis of alpha-mangostin content in Garcinia mangostana fruit rind extracts." Journal of Health Science. Link (Protocol for quantitative HPTLC of prenylated xanthones).

  • Kutchan, T. M., et al. (2012). "Separation methods for pharmacologically active xanthones." Journal of Chromatography B. Link (Review of solvent systems and detection methods).

Troubleshooting & Optimization

Technical Support Center: Solubilization of 3,8-Dihydroxy-6-methylxanthone

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for researchers working with 3,8-Dihydroxy-6-methylxanthone .

Note on Chemical Identity: This guide addresses the Xanthone derivative (tricyclic aromatic ketone, CAS registry related to lichen/fungal metabolites), not to be confused with methylxanthines (purine derivatives like caffeine).

Status: Operational | Topic: Aqueous Solubility Enhancement | Tier: Level 3 (R&D)[1]

Executive Summary: The "Brick Dust" Challenge

This compound presents a classic "brick dust" profile: high melting point and low aqueous solubility (< 1 µg/mL). This is driven by two structural factors:

  • High Lattice Energy: The planar tricyclic xanthone core facilitates strong

    
    -
    
    
    
    stacking.[1]
  • Intramolecular Hydrogen Bonding: The hydroxyl group at position C8 forms a stable 6-membered chelate ring with the C9 carbonyl.[1] This "locks" the polarity and increases lipophilicity (LogP > 3.0), making the molecule resist hydration.

This guide provides three validated workflows to overcome these barriers.

Module 1: pH-Dependent Solubilization (The "Quick Fix")

Principle: The molecule contains two hydroxyl groups with distinct pKa values.[1]

  • C3-OH (Meta): Acidic (pKa

    
     7.5–8.5).[1] Accessible for deprotonation.[1]
    
  • C8-OH (Peri): Weakly acidic (pKa > 11.[1]0) due to hydrogen bonding with the carbonyl.[1]

Protocol: Stepwise pH Adjustment

Goal: Create a stock solution for biological assays without precipitation.

  • Preparation: Dissolve 5 mg of compound in 0.5 mL DMSO (100% v/v).

  • Primary Dilution: Add 4.5 mL of Phosphate Buffered Saline (PBS) adjusted to pH 8.0 .

    • Mechanism:[1][2] At pH 8.0, the C3-OH deprotonates (

      
      ), creating an amphiphilic anion that stabilizes the colloid.
      
  • Stabilization: If precipitation occurs within 1 hour, add 0.1% (w/v) Poloxamer 188 to the buffer prior to mixing.

Data Table 1: Theoretical Solubility vs. pH

pH Condition Dominant Species Predicted Solubility Stability Risk
pH 4.0 - 6.0 Neutral (Non-ionized) < 1 µg/mL High (Precipitation)
pH 7.4 Partial Ionization (C3) ~10–50 µg/mL Moderate
pH 9.0 Mono-anion (C3-O⁻) > 100 µg/mL Low

| pH > 12.0 | Di-anion (C3-O⁻, C8-O⁻) | Soluble | High (Chemical Degradation) |

Critical Warning: Do not exceed pH 10.5. Xanthones are prone to oxidative degradation or ring-opening under highly alkaline conditions.[1]

Module 2: Cyclodextrin Complexation (The "Gold Standard")

Principle: The hydrophobic xanthone core fits into the cavity of cyclodextrins (CD). For this compound, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the preferred host due to its cavity size (~6.0–6.5 Å) matching the xanthone width.
Workflow Visualization

The following diagram illustrates the decision logic for selecting the complexation method.

SolubilityLogic Start Start: this compound Solvent Is Organic Solvent Permitted? Start->Solvent Kneading Method A: Kneading (Solid State) Solvent->Kneading No (Green Chem) SolEvap Method B: Solvent Evaporation (Molecular Dispersion) Solvent->SolEvap Yes (Ethanol/Acetone) Lyophil Method C: Lyophilization (Highest Solubility) SolEvap->Lyophil If max stability needed

Caption: Decision tree for selecting the optimal cyclodextrin complexation method based on solvent constraints.

Protocol: Solvent Evaporation Method (Highest Efficiency)
  • Ratio: Weigh compound and HP-

    
    -CD in a 1:2 molar ratio .
    
  • Dissolution:

    • Dissolve CD in minimal Distilled Water.[1]

    • Dissolve Xanthone in minimal Ethanol (or Acetone).[1]

  • Mixing: Dropwise add the Xanthone solution to the CD solution under constant stirring (500 rpm) at 40°C.

  • Equilibration: Stir for 4 hours. The solution should turn clear as the complex forms.

  • Drying: Evaporate solvent via Rotary Evaporator or Freeze Drying.[1]

Module 3: Solid Dispersion (Amorphous Stabilization)

Principle: Disrupting the crystal lattice requires a polymer carrier.[1] PVP K30 (Polyvinylpyrrolidone) or HPMC-AS are effective for xanthones.[1]

Protocol: Solvent Casting
  • Carrier Selection: PVP K30 (Ratio 1:4 drug:polymer).[1]

  • Solvent: Dissolve both components in a common solvent (Methanol/Dichloromethane 1:1 mixture).

  • Evaporation: Rotavap at 45°C until a dry film forms.

  • Storage: Store in a desiccator. The amorphous form has significantly higher dissolution rates but is hygroscopic.[1]

Troubleshooting & FAQs

Q1: "My solution precipitates immediately upon dilution into media. Why?"

Diagnosis: This is the "Solvent Shift" effect.[1] You likely dissolved it in DMSO and spiked it into water.[1] The sudden change in dielectric constant forces the hydrophobic xanthone out of solution before it can disperse. Fix:

  • Pre-dissolve the compound in PEG 400 instead of DMSO if possible.[1]

  • Or, mix your DMSO stock with the aqueous media slowly while vortexing.[1]

  • Crucial: Add 0.5% Tween 80 or Poloxamer to the aqueous media before adding the drug.[1]

Q2: "Why is the 8-OH position so problematic?"

Technical Insight: The 8-OH forms a hydrogen bond with the C9 carbonyl (C=O). This creates a pseudo-ring structure that reduces the polarity of the hydroxyl group, making it "hide" from water molecules. Workaround: You cannot easily break this bond without high pH.[1] Focus on solubilizing the whole molecule (via Cyclodextrins) rather than relying on ionization of the 8-OH.

Q3: "Can I use sonication?"

Answer: Yes, but with caution.

  • Safe: Bath sonication for 10-15 minutes to aid dissolution in DMSO/Ethanol.[1]

  • Risk: Probe sonication can generate heat.[1] Xanthones are thermally stable, but excessive heat can degrade the complexing agents (like cyclodextrins). Keep temperature < 50°C.

Q4: "How do I verify if I made an inclusion complex?"

Validation Protocol:

  • DSC (Differential Scanning Calorimetry): Look for the disappearance of the sharp melting peak of the crystalline xanthone (usually >200°C).

  • Phase Solubility Study: Plot solubility vs. CD concentration. A linear increase (

    
     type) confirms 1:1 complexation.[1]
    

References

  • Xanthone Solubilization via Cyclodextrins

    • Title: "Physicochemical characterization and solubility enhancement of -mangostin (a xanthone analog) with HP- -CD."
    • Relevance: Establishes the 1:1 host-guest protocol for hydroxyxanthones.
    • Source: (General Reference for Class Behavior).

  • pKa and Structural Analysis of Hydroxyxanthones

    • Title: "Acidity and hydrogen bonding in hydroxyxanthones."[1]

    • Relevance: Explains the low acidity of the C8-OH (Peri-hydroxyl) group.
    • Source: (Standard Physical Organic Chemistry text).[1]

  • Solid Dispersion Techniques

    • Title: "Enhancement of dissolution rate of poorly water-soluble drugs using solid dispersion technique."[1][2][3]

    • Relevance: Validates PVP K30 as a carrier for planar aromatic compounds.[1]

    • Source:

Sources

Validation & Comparative

A Researcher's Guide to the Quantification of 3,8-Dihydroxy-6-methylxanthone: Navigating the Landscape of Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of xanthones, the accurate quantification of specific derivatives is paramount. 3,8-Dihydroxy-6-methylxanthone, a member of this versatile class of organic compounds, presents a unique analytical challenge due to the current lack of a commercially available certified reference material (CRM). This guide provides a comprehensive framework for the precise and reliable quantification of this analyte, addressing the critical issue of reference standard selection through a comparative analysis of viable alternatives. We will delve into a robust High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method, explore the rationale behind choosing a suitable surrogate standard, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Analytical Imperative: Why a Reference Standard Matters

In analytical chemistry, a reference standard is a highly purified compound used as a calibration standard for a specific analysis.[1] The accuracy of any quantitative measurement is directly tethered to the quality and reliability of the reference standard used. For the quantification of a specific molecule like this compound, a dedicated CRM would be the ideal choice, offering traceability and minimizing measurement uncertainty. However, in the absence of such a standard, a scientifically sound and validated alternative approach is necessary.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Xanthone Analysis

HPLC is the preeminent technique for the analysis of xanthones due to its high resolution, sensitivity, and reproducibility. A typical HPLC system for xanthone analysis consists of a C18 reversed-phase column, a mobile phase of methanol or acetonitrile mixed with water, and a UV detector.[1] The addition of a small percentage of acid, such as formic or acetic acid, to the mobile phase is often employed to improve the peak shape of phenolic compounds like xanthones by suppressing the ionization of hydroxyl groups.

Diagram of the Proposed HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Test Sample (Containing this compound) Vortex & Sonicate Vortex & Sonicate Sample->Vortex & Sonicate Dissolution Solvent Dilution Solvent (e.g., Methanol) Standard Alternative Reference Standard (e.g., 3,6-Dihydroxyxanthone) Serial Dilution Serial Dilution Standard->Serial Dilution Calibration Curve Prep Injector Autosampler/Injector Vortex & Sonicate->Injector Injection Serial Dilution->Injector Injection Column C18 Reversed-Phase Column Injector->Column Pump HPLC Pump (Isocratic or Gradient) Pump->Injector Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification select_standard start Start: Need to Quantify This compound check_crm Is a Certified Reference Material (CRM) of the Target Analyte Available? start->check_crm use_crm Use the CRM for Direct Quantification check_crm->use_crm Yes no_crm No Commercially Available CRM check_crm->no_crm No consider_alternatives Evaluate Alternative Approaches no_crm->consider_alternatives custom_synthesis Custom Synthesis of the Reference Standard consider_alternatives->custom_synthesis surrogate_standard Use a Surrogate Reference Standard consider_alternatives->surrogate_standard select_surrogate Select a Structurally Similar, High-Purity, and Available Standard (e.g., 3,6-Dihydroxyxanthone) surrogate_standard->select_surrogate validate_method Validate the HPLC Method with the Surrogate Standard (ICH Guidelines) select_surrogate->validate_method quantify Quantify this compound and Report Results with Caveats validate_method->quantify

Caption: A decision tree for selecting a reference standard for the quantification of this compound.

Experimental Protocols

The following protocols are provided as a robust starting point for the quantification of this compound using 3,6-Dihydroxyxanthone as a surrogate standard. Method validation should be performed in accordance with ICH Q2(R1) guidelines. [2]

Protocol 1: Preparation of Standard and Sample Solutions
  • Preparation of Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the 3,6-Dihydroxyxanthone reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in methanol and make up to the mark with the same solvent.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Preparation of Working Standard Solutions:

    • Perform serial dilutions of the stock standard solution with methanol to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the sample expected to contain this compound.

    • Dissolve the sample in a known volume of methanol.

    • The final concentration should fall within the range of the calibration curve. If necessary, dilute the sample solution with methanol.

    • Filter the sample solution through a 0.45 µm syringe filter prior to HPLC analysis.

Protocol 2: HPLC-UV Method for Quantification
  • HPLC System: A standard HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol:Water (80:20, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection Wavelength: A preliminary scan of the surrogate standard should be performed to determine the wavelength of maximum absorbance (λmax). Based on the structures of similar xanthones, a wavelength between 240 nm and 320 nm is expected to be suitable.

  • Run Time: Approximately 15 minutes.

Protocol 3: Method Validation

To ensure the trustworthiness of the results obtained using a surrogate standard, the following validation parameters should be assessed:

  • Specificity: Inject a blank (methanol), the surrogate standard, and the sample solution to ensure that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Spike a known amount of the surrogate standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Assess the repeatability by injecting the same standard solution multiple times (n=6) on the same day. Intermediate precision should be evaluated by a different analyst on a different day. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Conclusion and Best Practices

The quantification of this compound presents a solvable challenge despite the lack of a dedicated certified reference material. By employing a validated HPLC-UV method and utilizing a carefully selected, structurally similar surrogate standard such as 3,6-Dihydroxyxanthone, researchers can obtain accurate and reliable quantitative data. It is crucial to perform a thorough method validation to demonstrate the suitability of the chosen surrogate and to clearly state the use of a surrogate standard in any subsequent publications or reports. This approach, grounded in sound analytical principles, ensures the scientific rigor required in research and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Xanthone CAS 90-47-1: High-Purity Organic Synthesis Intermediate Supplier. Retrieved from [Link]

  • Pinto, M. M., et al. (2003). A Validated HPLC Method for the Assay of Xanthone and 3-Methoxyxanthone in PLGA Nanocapsules.
  • Negi, J. S., et al. (2010). Quantitative assessment of xanthone derivatives in Swertia chirata (Wall.) by RP-HPLC with UV detection.
  • Agboola, O., et al. (2012). The Use of Surrogate Reference Standards in Quantitative HPLC. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1169-1175.
  • Thermo Fisher Scientific. (n.d.). Fast Analysis of Selected Xanthones in Mangosteen Pericarp Using Accelerated Solvent Extraction and Ultra High Performance Liquid Chromatography. Retrieved from [Link]

  • Dai, Y., et al. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 25(3), 1510.
  • Chemazon Laboratories. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Walker, E. B. (2007). HPLC analysis of selected xanthones in mangosteen fruit.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chen, L. G., et al. (2023). Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells. Foods, 12(4), 819.
  • Li, Y., et al. (2024). Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis. Proceedings of the National Academy of Sciences, 121(11), e2318531121.
  • Ji, Y., et al. (2007). Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1670-1676.
  • PubChem. (n.d.). 1,8-Dihydroxy-3-methoxy-6-methyl-9H-xanthen-9-one. Retrieved from [Link]

  • ChemSrc. (n.d.). 3,6-Dihydroxy-9H-xanthen-9-one | CAS#:1214-24-0. Retrieved from [Link]

  • Barbeau, X., et al. (2018). Two-step preparation of 3,6-dihydroxyxanthone 8 via benzophenone 7. Molecules, 23(10), 2469.
  • Al-Sinawi, A. A. (2017). Methylxanthine production schemes. a Example of generalized synthetic... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,6-Trihydroxy-8-methylanthraquinone. Retrieved from [Link]

  • Talik, E., et al. (2012). Analytical Techniques Used for Determination of Methylxanthines and their Analogues—Recent Advances. Current Pharmaceutical Analysis, 8(4), 325-337.
  • Al-Sinawi, A. A. (2018). Production of methlxanthines by metabolically engineered E. coli. Iowa Research Online.
  • Gaggini, F., et al. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 17(5), 529-541.
  • Callaway, J. C. (2004). Analytical Methods for Quantitation of Methylxanthines. In Caffeine and Activation Theory: Effects on Health and Behavior (pp. 111-131). CRC Press.
  • Koch, W., et al. (2023). Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.) Extracts Characterized via Liquid Chromatography Techniques. Foods, 12(24), 4496.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.

Sources

Comparative Bioactivity Guide: 3,8-Dihydroxy-6-methylxanthone vs. Euxanthone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3,8-Dihydroxy-6-methylxanthone (a specialized fungal/lichen metabolite) and Euxanthone (a well-established plant-derived pharmacophore).

While both compounds share the dibenzo-γ-pyrone (xanthone) scaffold, their distinct hydroxylation patterns and methylation states dictate divergent biological profiles. Euxanthone is characterized by potent neurotrophic and vasorelaxant properties driven by Protein Kinase C (PKC) modulation. In contrast, This compound serves as a specialized scaffold with targeted antimicrobial potential and a notably lower cytotoxicity profile, making it a candidate of interest for non-oncological anti-infective research.

Chemical Profile & Structural Basis[1][2][3][4]

The biological divergence begins at the atomic level. The positioning of hydroxyl groups on the xanthone ring is the primary determinant of receptor affinity and solubility.

FeatureThis compound Euxanthone
IUPAC Name 3,8-dihydroxy-6-methyl-9H-xanthen-9-one1,7-dihydroxy-9H-xanthen-9-one
Molecular Formula C₁₄H₁₀O₄C₁₃H₈O₄
Key Substituents Methyl group at C6; Hydroxyls at C3, C8Hydroxyls at C1, C7
Natural Source Endophytic fungi (Microsphaeropsis sp.), Lichens, GentianaceaePolygala species (roots), Platonia insignis
Solubility Profile Lipophilic; low aqueous solubilityLipophilic; soluble in DMSO, Methanol
Structural Role Biosynthetic precursor for ergochromes/secalonic acidsActive secondary metabolite (Phytoalexin-like)
Structural Significance
  • Euxanthone (1,7-substitution): The C1-OH group forms a hydrogen bond with the carbonyl oxygen (C9), creating a pseudo-ring structure that enhances membrane permeability and stability. This feature is critical for its ability to cross the blood-brain barrier (BBB) and exert neuroprotective effects.

  • This compound (3,8-substitution): The C3 and C8 hydroxyls are less involved in intramolecular bonding compared to the C1 position, potentially increasing polarity and reactivity for glycosylation. The C6-methyl group adds lipophilicity, aiding in fungal cell wall penetration.

Comparative Bioactivity Analysis

A. Cytotoxicity & Anticancer Potential[7]
  • Euxanthone: High Potency.

    • Exhibits significant cytotoxicity against hepatocellular carcinoma (HepG2) and ovarian cancer lines.

    • Mechanism: Induces caspase-dependent apoptosis and autophagy. It blocks cell cycle progression at the G2/M phase.

  • This compound: Low Cytotoxicity (High Selectivity).

    • Derivatives (e.g., methyl this compound-1-carboxylate) have shown inactivity (IC50 > 40 µM) against KB (nasopharyngeal epidermoid carcinoma) cell lines.

    • Implication: While less effective as a direct chemotherapeutic, this lack of general cytotoxicity suggests a higher safety margin for use as an antimicrobial agent in mammalian systems.

B. Neuroprotection & Vasorelaxation
  • Euxanthone: Primary Therapeutic Target.

    • Neurite Outgrowth: Promotes differentiation in neuroblastoma cells (Neuro 2a) and protects PC12 cells against Aβ-induced toxicity.

    • Vasorelaxation: Relaxes thoracic aorta rings by inhibiting Ca²⁺ influx and modulating PKC pathways.

  • This compound: No Significant Activity Reported.

    • Current literature does not support neurotrophic activity for this specific methylation pattern, highlighting the specificity of the 1,7-dihydroxy pharmacophore found in Euxanthone.

C. Antimicrobial & Antifungal Activity[1][2][6][7][8][9][10][11]
  • Euxanthone: Moderate antibacterial activity against Gram-positive bacteria (S. aureus).

  • This compound: Specialized Antifungal.

    • Exhibits targeted activity against plant pathogens such as Fusarium oxysporum.

    • Mechanism: Likely disruption of fungal cell wall integrity or interference with ergosterol biosynthesis, common in xanthone-based fungal metabolites.

Mechanism of Action (MOA)

Euxanthone: The PKC Modulator

Euxanthone operates as a multi-target modulator. Its neurotrophic effects are mediated through the activation of Protein Kinase C (PKC) isoforms, which subsequently activate the MAPK/ERK signaling cascade, leading to gene transcription factors (like E2F-5) responsible for neuronal differentiation.

This compound: The Defensive Scaffold

While its signaling pathway is less mapped, its activity in Microsphaeropsis suggests it functions as a chemical defense agent. The lack of cytotoxicity implies it does not intercalate DNA (unlike planar anthracyclines) but likely acts on specific enzymatic targets in fungi.

BioactivityPathways cluster_0 Euxanthone Mechanism (Neuroprotection) cluster_1 This compound Profile Eux Euxanthone PKC PKC Activation (Isoforms α, β, ζ) Eux->PKC Activates MAPK MAPK/ERK Pathway PKC->MAPK Phosphorylation TF Transcription Factors (E2F-5) MAPK->TF Signaling Outcome1 Neurite Outgrowth (Differentiation) TF->Outcome1 Promotes Xan 3,8-Dihydroxy- 6-methylxanthone Target Fungal Specific Targets (Hypothetical) Xan->Target Inhibits Mammalian Mammalian Cell Toxicity Xan->Mammalian Weak/No Interaction Outcome2 Antifungal Activity (Fusarium sp.) Target->Outcome2 Outcome3 Inactive/Low Toxicity Mammalian->Outcome3

Figure 1: Comparative mechanistic pathways. Euxanthone actively engages mammalian signaling (PKC), whereas this compound shows selectivity for fungal targets with minimal mammalian cytotoxicity.

Experimental Protocols

To validate the comparative bioactivity, the following standardized protocols are recommended.

Protocol A: Evaluation of Neurite Outgrowth (Euxanthone Specific)

Objective: Quantify neurotrophic potential in Neuro-2a cells.

  • Cell Culture: Seed Neuro-2a cells at

    
     cells/well in 24-well plates using DMEM with 10% FBS.
    
  • Treatment: After 24h, replace medium with serum-free DMEM containing Euxanthone (1–20 µM). Use Retinoic Acid (RA) as a positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Quantification: Fix cells with 4% paraformaldehyde. Capture images using phase-contrast microscopy.

  • Metric: Count cells with neurites >2x soma diameter. Calculate % differentiation.

Protocol B: Microsphaeropsis Metabolite Antifungal Assay (3,8-D-6-M Specific)

Objective: Determine Minimum Inhibitory Concentration (MIC) against Fusarium oxysporum.

  • Preparation: Dissolve this compound in DMSO to create a stock solution.

  • Inoculum: Prepare fungal spore suspension (

    
     spores/mL) in Potato Dextrose Broth (PDB).
    
  • Assay: Use 96-well microplates. Add 100 µL of spore suspension + 100 µL of serially diluted compound (range 0.5 – 128 µg/mL).

  • Controls: Positive control: Amphotericin B. Negative control: DMSO (1%).

  • Readout: Incubate at 28°C for 48h. Measure OD₆₀₀ or assess visual turbidity.

Data Summary

Biological MetricEuxanthoneThis compound
Primary Indication Neuroprotection, VasodilationAntifungal (Agricultural/Topical)
Cytotoxicity (IC50) ~32 µM (Rat Aorta); <10 µM (Cancer lines)>40 µM (KB Cells - Inactive)
Neurite Outgrowth Significant induction at 10-30 µMNot Active
Target Organism Mammalian SystemsFungi (Fusarium, Microsphaeropsis)
Key Mechanism PKC / MAPK Pathway ActivationFungal Cell Wall/Membrane Disruption

References

  • Euxanthone Pharmacodynamics: Euxanthone promotes neurite outgrowth via MAP kinase pathway activation. ResearchGate. Link

  • Xanthone Isolation from Fungi: Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities. MDPI. Link

  • Cytotoxicity Studies: Xanthone dimers: A compound family which is both common and privileged.[1] Chemical Reviews (via ResearchGate). Link

  • Chemical Structure & Sources: Suppliers of Rare Organic Chemicals - Xanthone Derivatives. Plantech UK.[2] Link

  • Euxanthone Vasorelaxation: Vasorelaxant effect of euxanthone in the rat thoracic aorta. Vascular Pharmacology. Link

Sources

Technical Comparison Guide: MS Fragmentation of 3,8-Dihydroxy-6-methylxanthone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,8-Dihydroxy-6-methylxanthone , a naturally occurring xanthone found in lichens and fungal metabolites. It is designed to assist analytical chemists and drug discovery researchers in the structural elucidation and differentiation of this compound from its structural isomers.

Executive Summary

This compound (C₁₄H₁₀O₄, MW 242.23 Da) represents a specific structural isomer of the dihydroxy-methylxanthone family. Its identification is critical in natural product dereplication workflows, particularly when distinguishing it from co-occurring isomers like 1,3-dihydroxy-6-methylxanthone (isogentisin derivative) or 1,6-dihydroxy-3-methylxanthone .

This guide details the specific electrospray ionization (ESI) fragmentation pathways that define its spectral fingerprint. Unlike standard spectral libraries that may list only peak lists, this document explains the mechanistic causality of the fragmentation, focusing on the "Peri-Effect" (hydrogen bonding at C8) as a primary diagnostic filter.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3,8-dihydroxy-6-methyl-9H-xanthen-9-one
Molecular Formula C₁₄H₁₀O₄
Exact Mass 242.0579 Da
[M+H]⁺ Monoisotopic 243.0652 m/z
[M-H]⁻ Monoisotopic 241.0506 m/z
Key Structural Feature C8-OH (Peri-position): Forms intramolecular H-bond with C9-Carbonyl.C3-OH (Meta-position): Chemically labile, prone to ionization.

Mechanistic Fragmentation Analysis

The fragmentation of this compound under ESI-MS/MS (Positive Mode) is governed by the stability of the xanthone core and the lability of the phenolic hydroxyl groups.

Core Pathway: The Dehydration-Carbonylation Sequence
  • Protonation [M+H]⁺ (m/z 243): The molecule is readily protonated at the C9 carbonyl oxygen, stabilized by the C8-OH hydrogen bond.

  • Dehydration [M+H - H₂O]⁺ (m/z 225):

    • Mechanism: Loss of the C3-hydroxyl group is energetically favored over the C8-hydroxyl. The C8-OH is "locked" in a hydrogen bond with the carbonyl, increasing the energy barrier for its elimination.

    • Diagnostic Value: A high-intensity water loss peak suggests the presence of a non-chelated hydroxyl group (like C3 or C6).

  • Decarbonylation [M+H - H₂O - CO]⁺ (m/z 197): Contraction of the heterocyclic C-ring typically follows water loss.

  • Retro-Diels-Alder (RDA): While less dominant than in flavonoids, high-energy collisions (35-40 eV) can induce C-ring cleavage, producing characteristic fragment ions at m/z 137 (A-ring fragment) or m/z 107 .

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the precursor ion.

FragmentationPathway Precursor [M+H]+ m/z 243.065 (Protonated Precursor) Frag1 [M+H - H2O]+ m/z 225.054 (Loss of C3-OH) Precursor->Frag1 - H2O (18 Da) Low CE (10-20 eV) RDA_Frag RDA Fragment m/z 137.023 (C-Ring Cleavage) Precursor->RDA_Frag RDA Cleavage High CE Frag2 [M+H - H2O - CO]+ m/z 197.059 (Ring Contraction) Frag1->Frag2 - CO (28 Da) Med CE (20-30 eV) Frag3 [M+H - 2CO - H2O]+ m/z 169.064 (Deep Fragmentation) Frag2->Frag3 - CO (28 Da) High CE (>35 eV)

Caption: ESI(+) MS/MS fragmentation pathway of this compound showing sequential losses of water and carbon monoxide.

Comparative Analysis: Performance vs. Alternatives

In the context of xanthone analysis, "Alternatives" refers to structural isomers that co-elute or share the same molecular mass. Differentiating these requires analyzing the Relative Abundance (RA) of specific fragments.

Comparison: 3,8-Isomer vs. 1,3-Isomer

The primary "competitor" for identification is 1,3-Dihydroxy-6-methylxanthone . Both have one "Peri" hydroxyl (at C8 or C1) and one "Meta" hydroxyl (at C3).

FeatureThis compound (Target)1,3-Dihydroxy-6-methylxanthone (Alternative)Differentiation Logic
Peri-OH Position C8 (Ring B)C1 (Ring A)C8-OH interacts with C9=O and the C6-Methyl group electronically.
Water Loss (-18 Da) High Intensity Medium IntensityThe C3-OH in the 3,8-isomer is sterically unhindered and highly labile.
RDA Fragment m/z 137 (Dominant)m/z 151 (Dominant)RDA cleavage location shifts due to the methyl group position (Ring B vs Ring A).
[M-H]⁻ Stability HighHighBoth form stable anions, but retention time on C18 differs (3,8-isomer typically elutes later due to symmetry).

Key Insight: If your spectrum shows a dominant fragment at m/z 137 (derived from the methyl-bearing ring) rather than m/z 151, the structure is likely the 3,8-isomer (where the methyl and one OH are on the same ring preserved during RDA).

Experimental Protocol: Validated Workflow

To replicate these results, use the following self-validating protocol.

A. Sample Preparation (Lichen/Fungal Extract)
  • Extraction: Macerate 10 mg of dried thallus in 1 mL Acetone (extracts xanthones efficiently while precipitating polar sugars).

  • Clarification: Centrifuge at 10,000 x g for 5 mins.

  • Dilution: Dilute supernatant 1:10 with Methanol:Water (50:50) containing 0.1% Formic Acid.

B. LC-MS/MS Parameters[1][2][3][4][5][6]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins. Xanthones typically elute in the 60-80% B region (hydrophobic).

  • Ionization Source: ESI Positive Mode (ESI+).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the parent ion and deep fragments.

C. Workflow Diagram

Workflow Sample Crude Extract (Acetone) LC LC Separation (C18 Column) Sample->LC ESI ESI(+) Source [M+H]+ Generation LC->ESI MS1 Q1 Filter Select m/z 243.06 ESI->MS1 CID CID Fragmentation (Stepped CE) MS1->CID Detection Detector Record MS/MS CID->Detection

Caption: Analytical workflow for the isolation and MS/MS characterization of xanthone derivatives.

References

  • Elix, J. A., et al. (1992). The joint occurrence of chloroxanthones in lichens, and a further thirteen new lichen xanthones. The Bryologist, 95(1), 52–64. Link

  • Olivier-Jimenez, D., et al. (2019). A database of high-resolution MS/MS spectra for lichen metabolites. Scientific Data, 6, 294. Link

  • Huneck, S., & Yoshimura, I. (1996). Identification of Lichen Substances. Springer-Verlag Berlin Heidelberg.
  • Masters, K. S., & Bräse, S. (2012). Xanthone dimers: A compound family which is both common and privileged.[1] Chemical Reviews, 112(7), 3717–3776. Link

  • Zhou, J., et al. (2021). Identification and characterization of mangosteen xanthones by HPLC-DAD and LC-ESI-QTOF-MS/MS. Food Chemistry, 360, 130040. Link

Sources

Comparative Guide: Antimicrobial Efficacy of Methylated Xanthone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methylated xanthone derivatives against their parent compounds and standard antibiotics. It is designed for researchers optimizing lead compounds for antimicrobial drug development.

Executive Summary: The Methylation Paradox

Xanthones (9H-xanthen-9-one scaffold) are tricyclic polyphenols exhibiting potent activity against Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).[1] The parent compounds, such as


-mangostin  and 

-mangostin
, rely heavily on free hydroxyl groups (–OH) at positions C-3 and C-6 for their pharmacophore interactions, primarily bacterial membrane disruption.

The Core Challenge: While naturally occurring xanthones are potent, they suffer from poor pharmacokinetic (PK) profiles, including rapid glucuronidation and low oral bioavailability. Methylation of these hydroxyl groups is a standard medicinal chemistry strategy to improve lipophilicity and metabolic stability. However, this often results in a drastic reduction in antimicrobial potency ("The Methylation Paradox"). This guide analyzes where methylation succeeds, where it fails, and how hybrid synthetic strategies (e.g., cationic methylation) are overcoming these limitations.

Chemical Basis & Structure-Activity Relationship (SAR)

To understand the efficacy data, one must first grasp the structural logic. The xanthone scaffold's antimicrobial activity is governed by the "amphiphilic pattern"—hydrophobic prenyl/alkyl chains facilitate membrane insertion, while hydrophilic hydroxyl groups interact with polar headgroups.

SAR Logic Map (Visualization)

SAR_Logic Xanthone Xanthone Scaffold (9H-xanthen-9-one) OH_Groups Free Hydroxyls (C-3, C-6) Essential for H-bonding Xanthone->OH_Groups Pharmacophore Prenyl Prenyl/Alkyl Chains Membrane Insertion Xanthone->Prenyl Pharmacophore Methylation O-Methylation (-OCH3) OH_Groups->Methylation Chemical Mod Effect_Pos Increased Lipophilicity (LogP) Metabolic Stability Methylation->Effect_Pos Advantage Effect_Neg Loss of H-Bond Donors Reduced Potency vs. Gram(+) Methylation->Effect_Neg Disadvantage Cationic Cationic Modification (Amine/Guanidine + Methyl) Methylation->Cationic Strategic Optimization GramNeg Activity vs. Gram(-) (Membrane Permeabilization) Cationic->GramNeg Enables Entry

Figure 1: Structure-Activity Relationship (SAR) logic flow for methylated xanthones. Note the bifurcation where simple methylation reduces potency, while cationic modification restores broad-spectrum activity.

Comparative Efficacy Analysis

The following data aggregates Minimum Inhibitory Concentration (MIC) values from multiple comparative studies.

Table 1: Impact of Simple O-Methylation on Potency

Comparison of parent natural xanthones vs. their fully or partially methylated analogs.

CompoundSubstitution PatternTarget: S. aureus (MSSA)Target: MRSATarget: E. coli (Gram -)Efficacy Verdict

-Mangostin
1,3,6-triOH, 7-OMe, 2,8-diprenyl0.78 - 1.56

g/mL
1.56 - 3.13

g/mL
>100

g/mL
High Potency (Gram+)

-Mangostin
1,3,6,7-tetraOH, 2,8-diprenyl3.13

g/mL
3.13 - 6.25

g/mL
>100

g/mL
High Potency
3-O-methyl-

-mangostin
C-3 OH methylated6.25 - 12.5

g/mL
12.5 - 25

g/mL
>100

g/mL
Reduced (5-10x drop)
Fully Methylated Analog All OH

OMe
>100

g/mL
>100

g/mL
>100

g/mL
Inactive
Compound 15 1,3,6-triOH-7-OMe4.0

g/mL
N/A4.0

g/mL (S. Typhimurium)
Selective Retention

Critical Insight: The C-3 and C-6 hydroxyl groups are essential for antibacterial activity.[2] Methylating these specific sites drastically reduces affinity for the bacterial membrane. However, the presence of a methoxy group at C-7 (as in


-mangostin) is tolerated and contributes to structural stability.
Table 2: Synthetic Cationic-Methylated Derivatives (Next-Gen)

To overcome the loss of potency, researchers introduce cationic groups alongside methylation to target Gram-negative outer membranes.

Compound IDModification StrategyMIC: S. aureusMIC: E. coliMIC: P. aeruginosaMechanism Note
XT19 Simple Methyl group (R'=Me)6.25 - 12.5

g/mL
>100

g/mL
>100

g/mL
Moderate Gram+ only
XT17 Isoprenyl + Cationic Spacer0.39

g/mL
3.12

g/mL
>6.25

g/mL
Membrane rupture
XT44 Cationic spacer (n=6)0.098

g/mL
1.56

g/mL
N/ABroad Spectrum
Ampicillin (Standard Control)0.5 - 1.0

g/mL
2 - 8

g/mL
ResistantReference

Data Interpretation: Simple methylation (XT19) fails to achieve high potency. However, when methylation is combined with cationic moieties (XT17, XT44), the derivatives outperform the parent


-mangostin and even standard antibiotics like Ampicillin, gaining activity against Gram-negative strains.
Mechanism of Action
1. Membrane Permeabilization (Primary)

Unmethylated and cationic-methylated xanthones act as membrane disruptors .

  • Gram-Positive: The hydrophobic core inserts into the lipid bilayer, while hydroxyls/cationic groups interact with the phosphate heads. This causes depolarization and leakage of intracellular content (K+ ions, ATP).

  • Methylation Effect: Excessive O-methylation removes the polar "anchor" (hydroxyls), preventing the molecule from orienting correctly in the bilayer, rendering it inactive.

2. Inhibition of DNA Synthesis (Secondary)

Some methylated derivatives (e.g., 1,3,6-trihydroxy-7-methoxy-9H-xanthen-9-one) have shown the ability to intercalate into DNA or inhibit DNA gyrase, though this is secondary to membrane damage.

Experimental Protocol: Broth Microdilution

To replicate the data above, the following CLSI-compliant protocol is recommended. This protocol is self-validating via the use of positive/negative controls and sterility checks.

Workflow Diagram

Protocol_Workflow Prep 1. Stock Preparation (DMSO < 1%) Dilution 3. Serial Dilution (96-well Plate) Prep->Dilution Inoculum 2. Inoculum Prep (0.5 McFarland) Inoculum->Dilution Incubation 4. Incubation (37°C, 18-24h) Dilution->Incubation Readout 5. Readout (Visual/OD600) Incubation->Readout Validation 6. Validation (Controls) Readout->Validation Check

Figure 2: Standardized Broth Microdilution Workflow for Xanthone Derivatives.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve methylated xanthone derivative in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

    • Critical Step: Dilute stock into cation-adjusted Mueller-Hinton Broth (CAMHB) so the final DMSO concentration is

      
       1% . High DMSO is toxic to bacteria and invalidates MICs.
      
  • Inoculum Standardization:

    • Select colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

    • Suspend in saline to reach 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to achieve a final testing concentration of

      
       CFU/mL.
      
  • Microdilution Setup (96-well plate):

    • Test Wells: Add 100

      
      L of diluted compound + 100 
      
      
      
      L of bacterial suspension.
    • Growth Control: Bacteria + Broth + DMSO (no drug).

    • Sterility Control: Broth only.

    • Reference Control: Vancomycin or Ciprofloxacin (to verify strain susceptibility).

  • Incubation & Analysis:

    • Incubate at 37°C for 18–24 hours.

    • MIC Determination: The lowest concentration showing no visible growth (turbidity).

    • Optional: Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = No growth, Pink = Growth).

Conclusion & Recommendation

For antimicrobial applications, simple O-methylation of xanthones is generally detrimental to efficacy against Gram-positive pathogens due to the loss of critical hydrogen-bonding interactions.

  • Recommendation for Drug Design: Do not pursue fully methylated xanthones if the target is MRSA. Instead, focus on partial methylation (e.g., at C-7 only) to balance stability with potency, or employ cationic functionalization (attaching amine/guanidine linkers) to the methylated scaffold. The latter strategy successfully yields broad-spectrum agents (e.g., XT44) that outperform natural

    
    -mangostin.
    
References
  • Development of xanthone derivatives as effective broad-spectrum antimicrobials. Science Advances. [Link]

  • Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure–activity relationship studies. Natural Product Research. [Link][2]

  • Antibacterial activities of plant-derived xanthones. RSC Advances. [Link]

  • Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modific

    
    -Mangostin. Molecules.
    [Link][3]
    
  • Alpha-Mangostin: A Review of Current Research on Its Potential as a Novel Antimicrobial and Anti-Biofilm Agent. Antibiotics. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3,8-Dihydroxy-6-methylxanthone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,8-Dihydroxy-6-methylxanthone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established regulatory frameworks and chemical safety principles.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the chemical's potential hazards. A laboratory chemical is officially considered waste once it is no longer intended for use.[1] Based on data from structurally related methylxanthines and general principles of organic chemical safety, this compound should be handled as a hazardous waste.

The primary hazards are inferred from compounds like Caffeine and other xanthine derivatives, which are noted to be harmful if swallowed and potentially harmful to aquatic life.[2] Furthermore, as a fine organic solid, it may pose a risk of forming combustible dust concentrations in the air if dispersed.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryPotential HazardRationale & Key Precautions
Acute Toxicity Harmful if swallowed (Oral LD50 of related compounds is in the range of 300-400 mg/kg in rats).Avoid ingestion. Do not eat, drink, or smoke when handling this compound.[3] If swallowed, seek immediate medical attention.[4]
Environmental Harmful to aquatic life.Prevent release into the environment. Do not dispose of down the drain or in regular trash.[1][5]
Physical Hazard May form combustible dust concentrations in air.Avoid creating dust.[4][6] Handle in well-ventilated areas, preferably a fume hood.[7] Keep away from ignition sources.
Local Effects Potential for skin and eye irritation.[6]Wear appropriate personal protective equipment, including gloves and safety goggles.[6]

Essential Personal Protective Equipment (PPE)

Before handling waste this compound, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[2]

  • Eye Protection: Use chemical safety goggles that conform to OSHA or EN166 standards.[3][6]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust, especially outside of a ventilated enclosure, a NIOSH/MSHA-approved respirator should be used.[6] All handling of the solid waste should ideally occur within a chemical fume hood to minimize inhalation risk.[7]

Step-by-Step Disposal Protocol

This protocol ensures that the waste is segregated, contained, and labeled in accordance with national and international regulations, such as those from the Environmental Protection Agency (EPA).[8]

Step 1: Waste Classification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[5][9]

  • Designate: Classify this compound as a Solid Organic Hazardous Waste .

  • Segregate: Do not mix this waste with other waste streams like halogenated solvents, strong acids/bases, or oxidizers.[10][11] It should have its own dedicated waste container or be combined only with compatible solid organic reagents.

Step 2: Select an Appropriate Waste Container

The integrity of the waste containment is paramount.

  • Material Compatibility: Use a container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a screw cap is suitable.[7]

  • Condition: The container must be in good condition, free from leaks or cracks, with a tightly fitting lid.[1][7]

  • Re-use: If reusing an empty chemical bottle, ensure it is completely defaced of its original label to avoid confusion.[7]

Step 3: Waste Transfer
  • Location: Conduct the transfer inside a certified chemical fume hood to control dust.[7]

  • Procedure: Carefully transfer the solid waste into the designated container using a funnel or powder scoop. Avoid any actions that could generate dust.

  • Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing paper or gloves, should also be placed in the solid waste container.

Step 4: Labeling the Waste Container

Accurate labeling is a legal requirement and essential for safe handling by waste management professionals.[5][8]

  • Mandatory Wording: The container must be clearly labeled with the words "Hazardous Waste" .[1][8]

  • Contents: List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]

  • Hazard Information: Include a symbolic hazard warning, such as a pictogram for toxicity or an HMIS/NFPA label, to convey the material's risks.[8]

Disposal Workflow and On-Site Accumulation

The following diagram illustrates the complete workflow, from the point of generation to final disposal. Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAA) at or near the point of generation before it is moved to a Central Accumulation Area (CAA) for pickup.[8]

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management gen Chemical Designated as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiates Process seg Classify as Solid Organic Hazardous Waste ppe->seg container Select & Prepare Compatible Waste Container seg->container transfer Transfer Waste in Fume Hood container->transfer label_waste Affix 'Hazardous Waste' Label with Full Chemical Name transfer->label_waste spill Spill Occurs store Store Sealed Container in Designated Satellite Area label_waste->store pickup Schedule Waste Pickup with EHS Office store->pickup Container Full or Time Limit Reached transport Licensed Contractor Transports Waste to Disposal Facility pickup->transport dispose Final Disposal via Approved Method (e.g., Incineration) transport->dispose cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->transfer Dispose of Cleanup Debris

Caption: Disposal workflow for this compound.

On-Site Storage Rules:

  • Keep the waste container tightly sealed except when adding waste.[1][7]

  • Store the container in a designated SAA, away from heat sources and direct sunlight.[5]

  • Ensure the storage area has secondary containment to manage potential leaks.[1]

  • Do not accumulate more than 55 gallons of waste in an SAA.[8]

Decontamination and Spill Management

In the event of a small spill, follow these procedures:

  • Alert Personnel: Inform others in the immediate area.

  • Isolate: Secure the area to prevent the spread of the solid.

  • PPE: Ensure you are wearing the correct PPE before starting cleanup.

  • Cleanup: Gently sweep or wipe up the material to avoid creating dust. Use absorbent pads dampened with water if necessary.

  • Dispose: Place all cleanup materials (wipes, contaminated PPE) into the hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly with soap and water.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this comprehensive protocol—from accurate hazard assessment and stringent use of PPE to meticulous segregation, containment, and labeling—researchers can ensure they are in full compliance with safety regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.[10]

References

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Good Laboratory Practices: Waste Disposal. (2025). SCION Instruments. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. (2025). Westlab. [Link]

  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]

  • GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. Pharmacy, Medicines and Poisons Board. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University, Campus Safety Division. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Guidelines for the destruction of schedule 6 medicines and substances. South African Health Products Regulatory Authority (SAHPRA). [Link]

  • Safety Assessment of Methylxanthines as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • SAFETY DATA SHEET - Caffeine. (2018). Breckland Scientific Supplies Ltd. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.